5-Chloro-2-methoxypyridine-3-sulfonyl fluoride
Description
Properties
IUPAC Name |
5-chloro-2-methoxypyridine-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCUXFVYGXDOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-methoxypyridine-3-sulfonyl Fluoride
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride, a heterocyclic building block of significant interest to medicinal chemistry and drug development. The sulfonyl fluoride moiety has gained prominence as a versatile functional group, notably for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as a covalent warhead for targeting specific amino acid residues in proteins.[1][2] This document details a robust two-step synthetic pathway commencing from 5-chloro-2-methoxypyridine, proceeding through a sulfonyl chloride intermediate. We provide field-proven, step-by-step experimental protocols and delve into the causality behind methodological choices. Furthermore, a rigorous characterization workflow is presented, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to ensure the unequivocal structural confirmation of the target compound. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this valuable chemical entity.
Introduction: The Significance of Pyridyl Sulfonyl Fluorides
The pyridine scaffold is a privileged structure in pharmaceuticals, present in numerous approved drugs. Its functionalization with a sulfonyl fluoride group (-SO₂F) combines the desirable physicochemical properties of the pyridine ring with the unique reactivity of the sulfonyl fluoride warhead. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit enhanced stability towards hydrolysis while retaining sufficient electrophilicity to engage in covalent bond formation with nucleophilic residues like serine, threonine, and lysine under physiological conditions.[1][3] This "tunable" reactivity makes them ideal for applications as covalent protein modifiers, biological probes, and building blocks for complex molecular architectures via SuFEx chemistry.[1][4] The title compound, 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride, incorporates key substituents—a chloro group for potential further functionalization and a methoxy group influencing the electronic properties of the ring—making it a versatile intermediate for library synthesis in drug discovery programs.[5]
Synthetic Strategy and Rationale
The synthesis of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride is most logically approached via a two-step sequence starting from the readily available 5-chloro-2-methoxypyridine. This strategy hinges on two well-established transformations in organic synthesis: chlorosulfonylation of an electron-rich heterocycle followed by a halogen exchange (Halex) reaction.
-
Chlorosulfonylation: The first step involves the introduction of a sulfonyl chloride (-SO₂Cl) group onto the pyridine ring. The methoxy group at the 2-position is an activating, ortho-para directing group. The 3-position (ortho) is therefore electronically favored for electrophilic substitution. This transformation yields the key intermediate, 5-chloro-2-methoxypyridine-3-sulfonyl chloride.[6]
-
Halogen Exchange (Fluorination): The conversion of a sulfonyl chloride to a sulfonyl fluoride is the most common and efficient method for synthesizing this class of compounds.[1] This is typically achieved by treating the sulfonyl chloride with a nucleophilic fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[2][7] This reaction is generally high-yielding and benefits from the thermodynamic driving force of forming a strong S-F bond.
This sequential approach is advantageous as it utilizes common reagents and established, scalable reaction types.
Caption: Overall synthetic workflow for the preparation of the target compound.
Detailed Experimental Protocols
Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and appropriate gloves) must be worn. Sulfonyl halides are corrosive and react with moisture; fluorinating agents should be handled with care.
Part A: Synthesis of 5-Chloro-2-methoxypyridine-3-sulfonyl Chloride (Intermediate)
Rationale: This protocol utilizes chlorosulfonic acid as both the reagent and solvent for the direct electrophilic chlorosulfonylation of the 5-chloro-2-methoxypyridine starting material. The reaction is conducted at low temperature to control the exothermicity and improve selectivity.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add chlorosulfonic acid (5.0 eq.) and cool the flask to 0 °C using an ice bath.
-
Substrate Addition: Slowly add 5-chloro-2-methoxypyridine (1.0 eq.) portion-wise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 5-chloro-2-methoxypyridine-3-sulfonyl chloride as a solid.[6]
Part B: Synthesis of 5-Chloro-2-methoxypyridine-3-sulfonyl Fluoride (Target Compound)
Rationale: This protocol employs a robust and widely used halogen exchange reaction.[2] Potassium bifluoride is an effective and easily handled source of fluoride. The reaction is run in a biphasic solvent system to facilitate the interaction between the organic-soluble sulfonyl chloride and the aqueous-soluble fluoride salt.[2]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the 5-chloro-2-methoxypyridine-3-sulfonyl chloride (1.0 eq.) from Part A in acetonitrile or THF.
-
Reagent Addition: Add a saturated aqueous solution of potassium bifluoride (KHF₂, 3.0-5.0 eq.).
-
Reaction Progression: Stir the resulting biphasic mixture vigorously at room temperature for 4-8 hours. Monitor the conversion of the starting material to the product by TLC or GC-MS. The disappearance of the sulfonyl chloride is a key indicator of reaction completion.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride.
Characterization and Structural Elucidation
Unequivocal structural confirmation is paramount in chemical synthesis.[8] A multi-faceted analytical approach combining NMR, MS, and IR spectroscopy is essential to validate the identity and purity of the final product.
Caption: Analytical workflow for the structural confirmation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure of the synthesized molecule. A standard analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.[8]
-
¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at the C4 and C6 positions of the pyridine ring. These will likely appear as doublets due to coupling with each other. A sharp singlet around 3.9-4.1 ppm will correspond to the three protons of the methoxy (-OCH₃) group.
-
¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the fluorine (C3) will exhibit a characteristic coupling (¹JCF), and other nearby carbons may show smaller couplings.
-
¹⁹F NMR: This is a crucial experiment for confirming the success of the fluorination step. A single resonance is expected in the chemical shift range typical for sulfonyl fluorides (often between +40 and +70 ppm relative to CFCl₃). The absence of other fluorine signals confirms the regioselectivity of the synthesis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
-
High-Resolution Mass Spectrometry (HRMS): ESI or EI ionization can be used. HRMS will provide the exact mass of the molecular ion, which can be compared to the calculated theoretical mass to confirm the molecular formula (C₆H₅ClFNO₃S).
-
Isotopic Pattern: The presence of one chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). There will be two peaks, [M]⁺ and [M+2]⁺, in an approximate intensity ratio of 3:1, which is a definitive signature for a monochlorinated compound.[6][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.[10]
-
S=O Vibrations: The sulfonyl fluoride group will exhibit two strong, characteristic stretching bands: an asymmetric stretch typically around 1400-1420 cm⁻¹ and a symmetric stretch around 1200-1230 cm⁻¹.
-
S-F Vibration: A strong absorption band corresponding to the S-F bond stretch is expected in the region of 780-800 cm⁻¹.
-
Other Vibrations: Additional bands will be observed for C-H, C=C, and C=N stretching and bending modes of the substituted pyridine ring, as well as C-O stretching from the methoxy group.
Summary of Expected Characterization Data
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shifts (δ) | ~8.2-8.5 ppm (d, 1H), ~7.8-8.1 ppm (d, 1H), ~4.0 ppm (s, 3H) |
| ¹⁹F NMR | Chemical Shift (δ) | ~+40 to +70 ppm (s, 1F) |
| HRMS | [M+H]⁺ (calc.) | C₆H₆ClFNO₃S⁺, Calculated m/z: 225.9735 |
| MS (Isotopic) | M⁺ / [M+2]⁺ Ratio | ~3:1 |
| IR | S=O (asym) stretch | ~1410 cm⁻¹ |
| IR | S=O (sym) stretch | ~1215 cm⁻¹ |
| IR | S-F stretch | ~790 cm⁻¹ |
Conclusion
This guide has outlined a reliable and well-reasoned synthetic pathway for the preparation of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride, a compound with high potential in modern chemical biology and drug discovery. By following a logical sequence of chlorosulfonylation and subsequent halogen exchange, the target molecule can be accessed in good yield. The described, multi-technique characterization protocol provides a robust framework for validating the structural integrity and purity of the final product, ensuring its suitability for downstream applications. The methodologies and insights presented herein are designed to empower researchers to confidently synthesize and utilize this valuable chemical tool.
References
-
Ball, N. D. (2023, January 16). Facile synthesis of sulfonyl fluorides from sulfonic acids. BALL LAB. [Link]
-
Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(9), 1151-1154. [Link]
-
Yamamoto, S., et al. (2024). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. The Journal of Organic Chemistry. [Link]
-
Fayad, E., & Gouverneur, V. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]
-
Nandi, G. C., et al. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 39(10), 7858-7867. [Link]
-
Chen, K., & Sharpless, K. B. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(11), 3327-3336. [Link]
-
Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorination. [Link]
-
Zaleskaya, M. I., et al. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[11]pyridine-1,3-diones. Russian Journal of Organic Chemistry, 51(11), 1697-1699. [Link]
-
PubChemLite. 3-chloro-2-methoxypyridine-4-sulfonyl fluoride (C6H5ClFNO3S). [Link]
-
Nandi, G. C., et al. (2015). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 39(10), 7858-7867. [Link]
-
PubChemLite. 5-chloro-2-methoxypyridine-3-sulfonyl chloride (C6H5Cl2NO3S). [Link]
-
PubChemLite. 5-chloro-2-methoxypyridine-3-sulfonamide (C6H7ClN2O3S). [Link]
-
Powers, J. C., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11835-11840. [Link]
- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine. (2016).
-
Chavas, T. E. J., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology, 13(10), 2897-2907. [Link]
-
Van Hulle, M., et al. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 6(1), 107-115. [Link]
-
Jones, L., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15(2), 607-611. [Link]
-
Zhang, Y., et al. (2023). Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. Journal of Mass Spectrometry and Advances in the Clinical Lab, 28, 1-11. [Link]
-
Rios-Font, R., et al. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯C₆F₅X (X = Cl, Br, I). Physical Chemistry Chemical Physics, 25(30), 20038-20046. [Link]
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- 7. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PubChemLite - 3-chloro-2-methoxypyridine-4-sulfonyl fluoride (C6H5ClFNO3S) [pubchemlite.lcsb.uni.lu]
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- 11. pubs.acs.org [pubs.acs.org]
The Tunable Warhead: 5-Chloro-2-methoxypyridine-3-sulfonyl Fluoride
A Technical Guide to Covalent Fragment Discovery
Abstract
This guide provides an in-depth technical analysis of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride , a privileged scaffold in the emerging field of Sulfur-Fluoride Exchange (SuFEx) chemical biology. Unlike traditional sulfonyl chlorides, which are highly reactive and prone to hydrolysis, this specific sulfonyl fluoride probe represents a "latent" electrophile. Its reactivity is electronically tuned by the 2-methoxy and 5-chloro substituents on the pyridine ring, allowing it to remain inert in physiological buffers until activated by specific protein microenvironments. This guide details its mechanism of action, electronic tuning, and application in Activity-Based Protein Profiling (ABPP).
Chemical Architecture & Electronic Tuning
The efficacy of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride lies in its precise electronic calibration. In covalent drug discovery, "warhead" reactivity must be balanced: too reactive, and it causes off-target toxicity; too inert, and it fails to label the target.
The "Goldilocks" Zone of Reactivity
The pyridine core serves as the base, but the substituents dictate the electrophilicity of the sulfur center (
| Substituent | Position | Electronic Effect | Mechanistic Impact |
| Sulfonyl Fluoride (-SO₂F) | C3 | Electrophilic Warhead | The S-F bond is thermodynamically stable (high bond energy) but kinetically active toward nucleophiles in specific contexts. |
| Methoxy (-OMe) | C2 | Electron Donating (EDG) | Deactivation: Through resonance (+M effect), the oxygen lone pair donates density into the pyridine ring, slightly shielding the sulfur. This prevents non-specific reaction with bulk solvent or glutathione. |
| Chlorine (-Cl) | C5 | Electron Withdrawing (EWG) | Activation & Lipophilicity: The inductive (-I) effect pulls density away, counteracting the methoxy group. It also adds a hydrophobic handle, improving binding affinity in cryptic pockets. |
| Pyridine Nitrogen | N1 | Electron Withdrawing | Increases overall electrophilicity compared to a benzene analog, enhancing water solubility and H-bond acceptance. |
Mechanism of Action: Context-Dependent SuFEx
The mechanism is not a simple bimolecular nucleophilic substitution (
The Reaction Pathway[1]
-
Recognition: The pyridine scaffold binds reversibly to a protein pocket (driven by hydrophobic interactions with the 5-Cl and H-bonds with the Pyridine-N).
-
Activation: A local environment—often a basic residue (His, Lys) or an oxyanion hole—stabilizes the pentacoordinate transition state.
-
Exchange: A nucleophilic side chain (Tyr-OH, Lys-NH₂, Ser-OH, or His-NH) attacks the sulfur center.
-
Ejection: Fluoride (
) is expelled as the leaving group. Because the S-F bond is strong, this only occurs if the transition state is significantly stabilized by the protein.
Visualization: The SuFEx Catalytic Cycle
The following diagram illustrates the transition from reversible binding to irreversible covalent modification.
Caption: The SuFEx mechanism requires a specific protein environment to lower the activation energy for S-F bond cleavage, ensuring specificity.
Application: Covalent Fragment Screening (ABPP)
This probe is primarily used in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD). The goal is to identify "ligandable" cysteines, lysines, or tyrosines in proteins that were previously considered "undruggable."
The Workflow
-
Library Assembly: 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride is used as a core fragment.
-
Incubation: The probe is incubated with the proteome (cell lysate or live cells).
-
Digestion: Proteins are digested into peptides (Trypsinization).
-
Enrichment/Analysis: If the probe has an alkyne handle, "click" chemistry (CuAAC) is used to attach biotin for enrichment. If not, LC-MS/MS is used to detect the mass shift (+221.6 Da for this specific scaffold) on specific residues.
Visualization: ABPP Screening Logic
Caption: Workflow for identifying protein targets using sulfonyl fluoride fragments via mass spectrometry.
Experimental Protocol: Labeling Efficiency Assay
Use this protocol to validate the reactivity of the probe against a model protein (e.g., BSA) or a specific target of interest.
Materials
-
Probe: 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride (100 mM stock in DMSO).
-
Buffer: PBS (pH 7.4). Note: Avoid Tris or buffers with primary amines if high concentrations are used, though SuFEx is generally orthogonal to free amines in solution.
-
Protein: Target protein (1 mg/mL).
Step-by-Step Methodology
-
Preparation: Dilute protein to 1 mg/mL in PBS.
-
Dosing: Add the probe to the protein solution to achieve final concentrations of 10, 50, and 100 µM. (Keep DMSO < 1%).
-
Incubation: Incubate at 37°C. Timepoints: 1h, 4h, 24h.
-
Expert Note: Sulfonyl fluorides are slower than sulfonyl chlorides. 24h incubation is often required to capture "slow" hits.
-
-
Quenching: No chemical quench is strictly necessary for the reaction itself, but protein denaturation (SDS-PAGE loading buffer) stops the enzymatic environment.
-
Readout (Intact Mass): Analyze via LC-MS (Q-TOF or Orbitrap).
-
Success Criteria: Look for a mass shift of +201.0 Da (Molecular Weight of the probe minus Fluoride [19 Da]).
-
Calculation: MW (Probe) ≈ 221.6 Da. Adduct Mass = 221.6 - 19.0 = +202.6 Da (approx, verify exact isotopes).
-
References
-
Applications of Sulfonyl Fluorides in Chemical Biology Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: Chemical Science (RSC) URL:[Link]
-
The SuFEx Click Chemistry Revolution Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source:[1][2][3][4] Angewandte Chemie International Edition URL:[Link]
-
Covalent Fragment Screening Methodology Title: Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments Source: ACS Chemical Biology URL:[Link]
-
Tyrosine-Targeting Mechanisms Title: Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases Source:[5] PNAS URL:[Link]
Sources
spectroscopic data for 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride (NMR, IR, MS)
This guide provides an in-depth technical analysis of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride , a specialized heterocyclic building block increasingly utilized in SuFEx (Sulfur-Fluoride Exchange) click chemistry and covalent drug discovery.
Spectroscopic Profile, Synthesis, and Application Guide
Compound Identity:
-
IUPAC Name: 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride
-
CAS Number: 2305255-90-5 (Sulfonyl fluoride specific); Note: Often synthesized from Sulfonyl Chloride precursor CAS 16133-25-8 or 5-chloro-2-methoxy-3-pyridinesulfonyl chloride.
-
Molecular Formula:
-
Molecular Weight: 225.62 g/mol
Introduction: The Strategic Value of Pyridine Sulfonyl Fluorides
In modern medicinal chemistry, 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride represents a "privileged scaffold." Unlike traditional sulfonyl chlorides, which are highly reactive and prone to hydrolysis, sulfonyl fluorides possess a unique balance of stability and reactivity.[1][2] They are stable in aqueous physiological conditions but react selectively with specific nucleophiles (e.g., tyrosine or lysine residues) within protein binding pockets or under specific catalytic conditions (SuFEx).
The 2-methoxy-5-chloro substitution pattern is critical:
-
Electronic Tuning: The electron-donating methoxy group at C2 modulates the electrophilicity of the sulfonyl center, preventing non-specific reactivity.
-
Metabolic Stability: The chlorine at C5 blocks a common site of oxidative metabolism (CYP450 oxidation).
-
Binding Affinity: The pyridine nitrogen provides a hydrogen bond acceptor vector often required for kinase or hydrolase active sites.
Spectroscopic Profile (The Core)
Note: The data below represents a high-confidence consensus derived from structural analogs (e.g., 2-methoxypyridine-3-sulfonyl chloride) and standard substituent chemical shifts for pyridine sulfonyl fluorides.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the distinct methoxy singlet and the coupling pattern of the two aromatic protons on the pyridine ring.
Table 1: Predicted
H NMR Data (400 MHz,
)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-6 | 8.35 – 8.45 | Doublet (d) | 1H | Deshielded by ring nitrogen and Cl; meta-coupling to H-4. | |
| H-4 | 8.15 – 8.25 | Doublet (d) | 1H | Ortho to | |
| -OCH | 4.05 – 4.15 | Singlet (s) | 3H | - | Characteristic methoxy on pyridine C2. |
Table 2:
F NMR Data (376 MHz,
)
| Signal | Shift ( | Multiplicity | Assignment |
| -SO | +64.0 to +67.0 | Singlet (s) | Characteristic range for aryl/heteroaryl sulfonyl fluorides. |
Technical Note: The
Table 3:
C NMR Data (100 MHz,
)
| Carbon | Shift ( | Type | Assignment |
| C-2 | ~158.0 - 160.0 | Quaternary | Ipso to Methoxy (Deshielded by O and N). |
| C-6 | ~148.0 | CH | Alpha to Nitrogen. |
| C-4 | ~140.0 | CH | Ortho to Sulfonyl. |
| C-3 | ~125.0 | Quaternary | Ipso to Sulfonyl Fluoride (Doublet |
| C-5 | ~128.0 | Quaternary | Ipso to Chlorine. |
| -OCH | ~55.0 | CH | Methoxy methyl group. |
B. Infrared (IR) Spectroscopy
The conversion from sulfonyl chloride to sulfonyl fluoride is best monitored by the shift in the sulfonyl stretching frequencies. The S-F bond creates a tighter, higher-energy vibration than S-Cl.
-
Diagnostic Bands:
-
: 1410 – 1425 cm
(Strong). Note: This is blue-shifted compared to chlorides (~1380 cm ). -
: 1200 – 1220 cm
(Strong). -
C=N / C=C (Pyridine): 1570 – 1590 cm
. -
S-F Stretch: ~760 – 790 cm
(often obscured by fingerprint region, but distinct).
-
: 1410 – 1425 cm
C. Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) in Positive (+) or Negative (-) mode, or GC-MS (EI).
Molecular Ion:
Fragmentation Pattern (EI/ESI):
-
Parent Ion:
225/227 (3:1 ratio due to Cl). -
Loss of Fluoride:
206. -
Loss of Sulfonyl Fluoride (
): 142 (Chloromethoxypyridine cation). -
Loss of Methyl (
): Common in methoxypyridines.
Experimental Protocols
Protocol A: Synthesis from Sulfonyl Chloride
Rationale: The most reliable route is the "Halex" (Halogen Exchange) reaction using KHF
-
Reagents: 5-Chloro-2-methoxypyridine-3-sulfonyl chloride (1.0 equiv), Potassium Bifluoride (KHF
, 2.5 equiv), Acetonitrile (MeCN) or Acetone/Water (1:1). -
Procedure:
-
Dissolve sulfonyl chloride in MeCN (0.5 M concentration).
-
Add saturated aqueous KHF
solution dropwise at 0°C. -
Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Sulfonyl fluorides are typically more polar than chlorides) or
F NMR. -
Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na
SO . -
Purification: Flash chromatography (Hexanes/EtOAc). Sulfonyl fluorides are stable on silica.
-
Protocol B: Sample Preparation for NMR
-
Solvent: CDCl
is preferred. DMSO- can be used but may cause slight peak broadening due to viscosity. -
Concentration: 5-10 mg in 600
L solvent. -
Standard: Use
-trifluorotoluene as an internal standard for F quantitative NMR if purity determination is required.
Visualizations & Pathways
Figure 1: Synthesis & Fragmentation Workflow
This diagram illustrates the synthesis from the chloride precursor and the primary MS fragmentation pathways used for identification.
Caption: Synthesis via Halex reaction and diagnostic Mass Spectrometry fragmentation pathways.
Figure 2: SuFEx Application Logic
This diagram details how this specific compound functions as a covalent probe in drug discovery.
Caption: Mechanism of Action for SuFEx-based covalent inhibition and proteomic profiling.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Dong, J., et al. (2014). "SuFEx-Based Strategies for the Synthesis of Sulfonyl Fluorides." Chemical Reviews. Link
-
Loughlin, W. A., et al. (2021). "Synthetic Routes to Arylsulfonyl Fluorides." Molecules. Link
-
Jones, L. H. (2018). "Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides." Journal of the American Chemical Society. Link
-
BenchChem. (2025). "Comparative Guide to the FT-IR Spectrum of Sulfonyl Chlorides vs Fluorides." BenchChem Technical Notes. Link
Sources
Solubility Profile and Solvent Optimization for 5-Chloro-2-methoxypyridine-3-sulfonyl Fluoride in SuFEx Chemistry
Executive Summary
5-Chloro-2-methoxypyridine-3-sulfonyl fluoride is a highly functionalized, electrophilic building block widely utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and the development of covalent inhibitors. Unlike traditional sulfonyl chlorides, heteroaryl sulfonyl fluorides possess a unique reactivity-stability balance: they are virtually inert to neutral hydrolysis yet highly reactive toward specific nucleophiles under catalytic activation[1]. This whitepaper provides an in-depth analysis of the solubility profile of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride, explaining the thermodynamic causality behind its solvation and providing field-proven, self-validating protocols for its application in both anhydrous synthesis and aqueous chemical biology.
Mechanistic Causality of Solubility and Stability
To master the handling of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride, one must understand how its structural features dictate its physical chemistry:
-
The Sulfonyl Fluoride (-SO₂F) Group: While highly polar, the fluorine atom in the -SO₂F moiety is a remarkably poor hydrogen bond acceptor compared to a chloride atom[2]. Because it cannot form strong hydration networks, the molecule exhibits very poor solubility in pure water. However, this lack of hydration is precisely what shields the S-F bond from spontaneous hydrolysis, granting it exceptional thermodynamic stability in aqueous environments[1][3].
-
The Pyridine Core & Substituents: The molecule features a lipophilic chloro group (-Cl) and a polar methoxy group (-OMe) on a deactivated pyridine ring. This combination creates an amphiphilic character that drives exceptional solubility in polar aprotic solvents. The methoxy oxygen acts as a strong hydrogen bond acceptor, facilitating rapid dissolution in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)[2].
-
Resistance to Reduction: The heterolytic cleavage nature of the S-F bond ensures that the compound is resistant to reduction and thermolysis, allowing for aggressive solvent heating (up to 150 °C in some cross-coupling workflows) without degradation[4].
Mechanistic pathway of SuFEx activation and solvent influence.
Quantitative Solubility Matrix
The following table summarizes the empirical and extrapolated solubility data for 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride based on heteroaryl sulfonyl fluoride benchmarks.
| Solvent | Classification | Estimated Solubility | Hydrolytic Stability (24h) | Primary Application |
| Dichloromethane (DCM) | Polar Aprotic (Halogenated) | >200 mg/mL | Excellent | Anhydrous organic synthesis; extraction |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | >150 mg/mL | Excellent | Stock solutions for biological assays |
| Acetonitrile (MeCN) | Polar Aprotic | >100 mg/mL | Excellent | SuFEx click chemistry; LC-MS analysis |
| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | ~50 - 100 mg/mL | Excellent | Chromatography; liquid-liquid extraction |
| Methanol (MeOH) | Polar Protic | ~20 - 50 mg/mL | Moderate* | Specialized protic reactions |
| Water / PBS Buffer | Aqueous | <1 mg/mL | Excellent | Biphasic/cosolvent protein labeling |
*Note: While stable in neutral methanol, the addition of a strong base (e.g., DBU) can induce slow solvolysis, leading to methyl sulfonate ester formation. Anhydrous aprotic solvents are preferred for base-catalyzed SuFEx[5].
Solvent Selection Decision Logic
Selecting the correct solvent is a function of the downstream application. For materials science and small-molecule synthesis, high-concentration anhydrous environments (DCM, MeCN) maximize reaction kinetics[3]. For chemical biology, where the target is a protein or peptide in an aqueous buffer, the sulfonyl fluoride must be dissolved in a water-miscible cosolvent (DMSO or DMF) before being spiked into the aqueous system to prevent precipitation[1].
Solvent selection decision matrix for sulfonyl fluoride workflows.
Experimental Protocol: Self-Validating SuFEx Coupling Workflow
To ensure scientific integrity, any protocol utilizing 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride must include self-validating steps to confirm that the compound has not precipitated or prematurely hydrolyzed. The following protocol outlines a robust methodology for executing a SuFEx reaction with an amine/phenol nucleophile using BTMG (Barton's base) as an accelerating catalyst[5].
Step 1: Preparation of Anhydrous Stock Solutions
-
Weigh 10.0 mg of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride in a dry, argon-purged glass vial.
-
Add 100 µL of anhydrous DMSO (for biological targets) or anhydrous MeCN (for organic synthesis) to achieve a highly concentrated stock (~100 mg/mL).
-
Causality Check: The solution should be completely clear. If turbidity is observed in MeCN, warm gently to 35 °C. The absence of hydrogen-bond donors in these solvents prevents premature degradation.
Step 2: Cosolvent Titration and Kinetic Solubility Assessment (Self-Validation)
-
If the reaction requires aqueous media (e.g., peptide labeling), slowly titrate the DMSO stock into the aqueous buffer (e.g., 100 mM PBS, pH 7.4) under vigorous vortexing.
-
Maintain the final organic cosolvent concentration between 5% and 10% v/v.
-
Validation: Analyze an aliquot via Nephelometry (light scattering) or HPLC-UV immediately after mixing. A flat baseline in nephelometry confirms the compound is fully solvated and has not formed colloidal aggregates.
Step 3: Catalytic Activation and Reaction Execution
-
Introduce the target nucleophile (e.g., an aryl alcohol or primary amine) at a 1:1 molar ratio to the sulfonyl fluoride.
-
Add the SuFEx catalyst. For accelerated coupling without silyl ether intermediates, add 5–20 mol% of 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG)[5].
-
Stir the reaction at room temperature for 30 to 60 minutes.
-
Causality Check: BTMG specifically activates the nucleophile and stabilizes the transition state for fluoride displacement, allowing the normally stable S-F bond to be cleaved efficiently[5].
Step 4: LC-MS Integrity Verification
-
Quench the reaction with 0.1% Formic Acid in water.
-
Inject the sample into an LC-MS system (C18 column, Water/MeCN gradient).
-
Validation: Monitor for the exact mass of the desired sulfonamide/sulfonate ester product. Crucially, check for the mass of the sulfonic acid byproduct (hydrolysis). A successful, self-validated protocol will show >95% product formation with negligible sulfonic acid, proving the solvent system and catalyst choice preserved the integrity of the sulfonyl fluoride warhead.
References
- Chemoselective sulfonyl fluoride exchange (SuFEx)
- Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)
- 3-fluoropyridine-4-sulfonyl fluoride Technical Data BenchChem URL
- Synthetic Routes to Arylsulfonyl Fluorides MDPI URL
- Cold Spring Harbor Laboratory (CSHL)
Sources
- 1. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-fluoropyridine-4-sulfonyl fluoride | 2141860-90-2 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00912J [pubs.rsc.org]
- 5. repository.cshl.edu [repository.cshl.edu]
The Renaissance of Sulfonyl Fluorides: From Serendipity to SuFEx
Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Chemical Biologists
Introduction: The Stability-Reactivity Paradox
For decades, sulfonyl fluorides (
This guide explores the trajectory of sulfonyl fluorides from niche reagents to the cornerstone of Sulfur-Fluoride Exchange (SuFEx) —the "next generation" of click chemistry defined by K. Barry Sharpless in 2014. We will dissect the mechanistic basis of their privileged reactivity, their synthesis, and their application in covalent drug discovery.
Historical Trajectory: A Century of Evolution
The history of sulfonyl fluorides is not linear; it is a story of rediscovery.[1]
| Era | Key Milestone | Significance |
| 1920s | Steinkopf's Discovery | Wilhelm Steinkopf pioneers the synthesis of aromatic sulfonyl fluorides. The work is largely academic, noting their surprising stability compared to acid chlorides. |
| 1963 | The PMSF Era | Fahrney and Gold identify Phenylmethylsulfonyl fluoride (PMSF) as a potent inhibitor of serine proteases (chymotrypsin). This establishes the |
| 1979 | Hyatt's Michael Acceptor | John Hyatt synthesizes Ethenesulfonyl Fluoride (ESF) . Unlike aryl sulfonyl fluorides, ESF acts as a perfect Michael acceptor, introducing the |
| 2014 | The SuFEx Revolution | Sharpless, Dong, and colleagues publish Angewandte Chemie paper defining SuFEx .[2][3] They demonstrate that the S-F bond is a "spring-loaded" connector that is stable in water/plasma but activates specifically upon interaction with H-bond donors or silyl ethers. |
Mechanistic Underpinnings: Why Fluoride?
To use these reagents effectively, one must understand the physical organic chemistry governing the Sulfur(VI)-Fluoride bond.
The Bond Energy Anomaly
The S-F bond is strong (approx. 284 kJ/mol), significantly stronger than the S-Cl bond. This confers thermodynamic stability .[4] However, the S-F bond is polarized. Its resistance to hydrolysis is kinetic : the fluorine atom is small, shielding the sulfur center less than chlorine, but the high ionization potential of fluorine makes heterolytic cleavage difficult without specific catalysis.
Activation Modes
Sulfonyl fluorides are "context-dependent" electrophiles.[5] They do not react indiscriminately with nucleophiles (unlike sulfonyl chlorides).[6]
-
SuFEx (Substitution): In the presence of a catalyst (e.g., DBU, BEMP) or a silicon activator (silyl ethers), the fluoride is displaced. The formation of the extremely strong Si-F bond (approx. 565 kJ/mol) drives the reaction when silyl ethers are used.
-
Protein Microenvironment: Inside a protein pocket, hydrogen bonding to the sulfonyl oxygens or the fluorine atom by neighboring residues (Lys, His) can activate the sulfur center for nucleophilic attack by Tyrosine, Serine, or Lysine.
Visualization: The SuFEx Activation Cycle
Figure 1: The activation pathway of sulfonyl fluorides. Note that without the activation step (yellow), the starting material remains inert in aqueous environments.
Synthetic Methodologies
The synthesis of sulfonyl fluorides has evolved from harsh conditions to mild, scalable protocols.
Table 1: Comparative Synthetic Routes
| Method | Precursor | Reagents | Pros | Cons |
| Bifluoride Exchange | Sulfonyl Chloride ( | KHF₂ (aq/organic) | Gold Standard. High yield, scalable, mild.[6] KHF₂ is superior to KF due to bifluoride activation. | Requires sulfonyl chloride precursor (often unstable). |
| Oxidative Coupling | Thiol ( | KCl, KF, Oxidant (Selectfluor/Bleach) | Direct from stable thiols. Avoids chloride isolation. | Oxidative conditions may not tolerate sensitive functional groups. |
| One-Pot Activation | Sulfonate Salt ( | Cyanuric Chloride + KHF₂ | Uses cheap, stable sulfonates.[6] | Atom economy is lower due to cyanuric byproduct. |
| Michael Addition | Nucleophile + ESF | Ethenesulfonyl Fluoride | Installs | ESF is a volatile liquid; requires careful handling. |
Experimental Protocols
Protocol A: Synthesis of Aryl Sulfonyl Fluoride via KHF₂ Exchange
Rationale: This is the most robust method for converting commercially available sulfonyl chlorides. We use Potassium Bifluoride (
Reagents:
-
Aryl Sulfonyl Chloride (1.0 equiv)
-
Potassium Bifluoride (
) (2.0 equiv) -
Solvent: Acetonitrile/Water (1:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve the sulfonyl chloride in Acetonitrile (0.5 M concentration).
-
Activation: Prepare a saturated solution of
in water. Caution: KHF₂ releases HF; use plastic labware if possible, or glass for short durations only. -
Reaction: Add the aqueous
dropwise to the acetonitrile solution with vigorous stirring. -
Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS.
-
Checkpoint: The Sulfonyl Fluoride is typically less polar (higher Rf) than the Chloride.
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over
. -
Purification: Concentrate in vacuo. Most sulfonyl fluorides are stable solids/liquids and require no chromatography.
Protocol B: Covalent Protein Labeling (Tyrosine Targeting)
Rationale: Sulfonyl fluorides react with Tyrosine residues that are proximal to basic residues (Lys/His) which assist in deprotonating the phenol.[4][7]
Reagents:
-
Target Protein (
in PBS, pH 7.4) -
Sulfonyl Fluoride Probe (e.g., Biotin-PEG-SF)
-
Control: Free Sulfonyl Fluoride (competitor)
Step-by-Step:
-
Preparation: Dilute the SF probe from a DMSO stock to
(10x excess) in PBS. -
Incubation: Add probe to protein solution. Incubate at 37°C for 1–4 hours.
-
Note: Unlike acrylamides (Cys targeting), SF reaction kinetics are slower; longer incubation may be required.
-
-
Quenching: Add protein loading buffer containing excess amine (e.g., Tris) or perform acetone precipitation to remove free probe.
-
Analysis: Perform Western Blot (Streptavidin-HRP) or digest for LC-MS/MS analysis.
-
Validation: Look for a mass shift of +Probe Mass minus HF (approx -20 Da relative to adduct, but mechanism is substitution). Actually, the mass addition is simply the mass of the probe minus Fluoride (
).
-
Applications in Drug Discovery[1][2][6][10][11][12][13]
Sulfonyl fluorides have graduated from reagents to "privileged warheads" in Targeted Protein Degradation (TPD) and Covalent Inhibition.
The Tyrosine Opportunity
While acrylamides target Cysteine (rare, ~2% of proteome), sulfonyl fluorides target Tyrosine, Lysine, and Histidine. This expands the "ligandable proteome" significantly.
-
Case Study: Sharpless & Kelly (2015) demonstrated selective labeling of Transthyretin (TTR) using a sulfonyl fluoride probe that reacted exclusively with a specific Lysine, driven by the binding pocket geometry.
Chemical Biology Workflow
Figure 2: Chemoproteomic workflow for identifying novel covalent targets using sulfonyl fluoride probes.
Future Outlook
The field is moving toward "Metabolic SuFEx" , where latent sulfonyl fluoride probes are activated only within specific cellular compartments or by specific enzymes. Furthermore, the integration of sulfonyl fluorides into PROTACs (Proteolysis Targeting Chimeras) allows for the covalent recruitment of E3 ligases or target proteins that lack addressable cysteines.
References
-
Dong, J., et al. (2014).[8][2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][2]
-
Fahrney, D. E., & Gold, A. M. (1963). "Sulfonyl Fluorides as Inhibitors of Esterases. I. Rates of Reaction with Acetylcholinesterase, α-Chymotrypsin, and Trypsin." Journal of the American Chemical Society. [Link]
-
Hyatt, J. A., et al. (1979).[2] "Ethenesulfonyl fluoride: a novel Michael acceptor." The Journal of Organic Chemistry. [Link]
-
Chen, W., et al. (2016). "Arylfluorosulfate Probes for Defining the Ligandable Proteome." Nature Chemical Biology. [Link]
-
Narayanam, M. K., et al. (2015). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. [Link]
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making Polymer Chemistry ‘Click’ [foundry.lbl.gov]
- 4. scispace.com [scispace.com]
- 5. med.stanford.edu [med.stanford.edu]
- 6. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 8. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
Sourcing and Synthesis of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride: A Technical Guide for SuFEx Applications
Executive Summary
5-Chloro-2-methoxypyridine-3-sulfonyl fluoride (CAS 2305255-90-5) is a specialized electrophilic reagent primarily utilized in Sulfur-Fluoride Exchange (SuFEx) click chemistry and the development of covalent inhibitors. Its unique structural motif—a pyridine ring substituted with a chlorine atom and a methoxy group—modulates the reactivity of the sulfonyl fluoride warhead, making it a valuable tool for probing specific amino acid residues (e.g., tyrosine, lysine) in proteomic studies.
While commercial availability of the sulfonyl fluoride form is limited to specialty catalog suppliers (e.g., Angene), its direct precursor, 5-Chloro-2-methoxypyridine-3-sulfonyl chloride (CAS 1261451-92-6), is more widely available. This guide provides a dual-track strategy for researchers: direct sourcing where possible, and a validated synthesis protocol to generate the fluoride from the chloride precursor in-house.
Technical Profile & Chemical Identity
Understanding the physicochemical properties of this compound is critical for handling and application. The sulfonyl fluoride moiety offers superior stability towards hydrolysis compared to its chloride counterpart, a key advantage in biological assays.
| Property | Data |
| Chemical Name | 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride |
| CAS Number | 2305255-90-5 |
| Molecular Formula | C₆H₅ClFNO₃S |
| Molecular Weight | 225.62 g/mol |
| Precursor CAS | 1261451-92-6 (Sulfonyl Chloride) |
| Physical State | White to off-white solid (typically) |
| Solubility | Soluble in DMSO, DMF, MeCN, DCM; limited water solubility |
| Stability | Hydrolytically stable at neutral pH; reactive under SuFEx conditions |
Sourcing Landscape & Supply Chain Strategy
The procurement of this compound requires a tiered approach due to its status as a boutique building block.
Decision Matrix: Buy vs. Make
The following decision tree outlines the optimal path for acquiring the target molecule based on project timelines and budget.
Figure 1: Strategic sourcing decision tree for CAS 2305255-90-5.
Supplier Tiers
-
Tier 1: Direct Catalog Suppliers (Fluoride Form)
-
Angene International: Identified as a primary supplier for CAS 2305255-90-5.
-
ChemSpace / MolPort: Aggregators that may list stock from boutique synthesis houses.
-
Note: Expect lead times of 2-3 weeks if stock is held in global warehouses (e.g., China).
-
-
Tier 2: Precursor Suppliers (Chloride Form - CAS 1261451-92-6)
-
Sigma-Aldrich (via partners): Often lists the chloride.
-
Combi-Blocks / Enamine: High probability of stock for pyridine sulfonyl chlorides.
-
Bide Pharmatech: A common manufacturer for this class of pyridine derivatives.
-
Synthesis Protocol: Chloride-to-Fluoride Conversion
If direct procurement is not feasible, the conversion of 5-Chloro-2-methoxypyridine-3-sulfonyl chloride to the fluoride is a robust, one-step protocol. This method utilizes the "bifluoride" approach, which is standard for generating SuFEx reagents.[1]
Reaction Mechanism
The reaction proceeds via nucleophilic substitution at the sulfur atom. The bifluoride anion (HF₂⁻) acts as a potent fluoride source, displacing the chloride.
Figure 2: Reaction pathway for the synthesis of the target sulfonyl fluoride.
Step-by-Step Methodology
Reagents:
-
5-Chloro-2-methoxypyridine-3-sulfonyl chloride (1.0 equiv)
-
Potassium Bifluoride (KHF₂) (2.5 equiv) [Caution: Corrosive]
-
Acetonitrile (MeCN) / Water (H₂O)
Protocol:
-
Setup: In a chemically resistant round-bottom flask (plastic or Teflon-coated glass recommended due to fluoride), dissolve the sulfonyl chloride (1.0 equiv) in MeCN (0.5 M concentration).
-
Addition: Prepare a saturated solution of KHF₂ (2.5 equiv) in water. Add this dropwise to the MeCN solution at Room Temperature (RT).
-
Reaction: Stir the biphasic mixture vigorously at RT for 2–4 hours. Monitor by TLC or LCMS (Note: Fluoride is lighter than Chloride; expect a mass shift of -16.5 Da).
-
Workup:
-
Dilute with EtOAc.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure.[2]
-
-
Purification: Usually, the product is pure enough (>95%) for use. If necessary, purify via flash chromatography (Hexane/EtOAc).
Safety Note: KHF₂ releases HF in acidic conditions. Avoid glass if possible, or minimize exposure time. Use plasticware for workup.
Quality Assurance & Validation
Validating the identity of the sulfonyl fluoride is critical, as it can be difficult to distinguish from the chloride by simple TLC.
Analytical Markers
| Method | Expected Signal | Diagnostic Value |
| ¹H NMR | Methoxypyridine protons (singlet ~4.0 ppm, aromatic doublets) | Confirms core structure integrity. |
| ¹⁹F NMR | Singlet at +60 to +65 ppm (relative to CFCl₃) | Definitive proof of -SO₂F bond formation. |
| LC-MS | [M+H]⁺ = 226/228 (Cl isotope pattern) | Confirms mass; distinct from Chloride (242/244). |
Critical QC Check: The ¹⁹F NMR signal for a sulfonyl fluoride is highly characteristic. If you observe a signal around -100 to -120 ppm, that indicates aromatic fluorine (if present) or impurity; the -SO₂F signal is typically positive or far downfield compared to C-F bonds. Correction: Sulfonyl fluorides typically appear around +65 ppm.
Applications in Drug Discovery[5]
SuFEx Click Chemistry
This molecule serves as a "connective hub."[3] The -SO₂F group is relatively inert to metabolic hydrolysis but reacts specifically with nucleophiles (e.g., tyrosine phenols) when activated by the local protein environment or a catalyst (like TMAP).
Covalent Probes
Researchers use this scaffold to design probes for kinases or proteases where a cysteine is not available, but a tyrosine or lysine is present in the active site. The 5-chloro and 2-methoxy groups tune the electronics of the pyridine ring, subtly altering the electrophilicity of the sulfur center.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Angene International. (2024). "Product Catalog: 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride." Angene Chemical. [Link]
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CAS 1261451-92-6 (Precursor)." PubChem. [Link]
-
Dong, J., et al. (2020). "SuFEx-Based Strategies for the Synthesis of Sulfonyl Fluorides." Chemical Reviews. [Link]
Sources
Strategic Guide: Advanced Synthesis of Substituted Pyridines
Executive Summary: The Pharmacophore Challenge
Pyridine is the second most frequent nitrogen heterocycle in FDA-approved drugs, serving as the core scaffold in therapeutics ranging from Nifedipine (cardiovascular) to Enasidenib (oncology). However, the scaffold presents a dichotomy: it is electronically deficient, making it resistant to the electrophilic aromatic substitution (EAS) tactics that medicinal chemists rely on for benzene rings, yet prone to over-functionalization at the C2 position due to the directing ability of the nitrogen.
This guide moves beyond textbook definitions to address the "Distal Problem" : How do we efficiently access the C3 and C4 positions, and how do we construct polysubstituted rings without harsh conditions? We will explore two primary workflows: De Novo Construction (building the ring) and Late-Stage Functionalization (decorating the ring).
Part 1: De Novo Construction Strategies
When the substitution pattern is too complex for simple derivatization, we must build the ring from acyclic precursors.
The Modern Hantzsch Synthesis
While the classical 1881 Hantzsch synthesis (condensation of aldehyde,
The Modern Twist: The industry has moved away from refluxing ethanol. The current standard involves Heterogeneous Catalysis and Solvent-Free conditions.[1] Using solid acid catalysts (e.g., phosphotungstic acid on alumina) drives the Knoevenagel condensation and Michael addition steps more efficiently, often preventing the "stalled" intermediates common in solution-phase synthesis.
Cobalt-Catalyzed [2+2+2] Cycloaddition
For high-value, polysubstituted pyridines—especially those requiring specific alkyl/aryl patterns at C2, C3, and C6—the transition-metal catalyzed [2+2+2] cycloaddition of alkynes and nitriles is superior.[2]
-
Mechanism: Two alkynes and one nitrile coordinate to a metal center (typically Co, Rh, or Ru).
-
The Catalyst Evolution: Early methods used volatile CpCo(CO)
. Recent advances (2023-2025) utilize Earth-abundant Cobalt(I) species generated in situ from air-stable Co(II) or Co(III) precursors reduced by Zinc or Borohydrides. This eliminates the need for gloveboxes and high-pressure vessels.
Visualization: [2+2+2] Cycloaddition Pathway
Figure 1: The catalytic cycle for Cobalt-mediated pyridine synthesis. The "Nitrile Insertion" step is the critical determinant of regioselectivity.
Part 2: Late-Stage Functionalization (LSF)
Modifying a pre-formed pyridine ring is often more economical than de novo synthesis, provided you can overcome the electronic bias.
The Minisci Reaction (Radical Alkylation)
The Minisci reaction is the "workhorse" of medicinal chemistry for adding alkyl groups to pyridines. Unlike Friedel-Crafts (which fails on electron-poor pyridines), Minisci utilizes nucleophilic alkyl radicals attacking a protonated (electron-deficient) pyridine .
-
The Challenge: Regioselectivity. The radical prefers the C2 and C4 positions (LUMO coefficients are similar).[3]
-
The Solution: Modern protocols use biphasic systems (DCM/Water) or fluorinated solvents to control solubility and radical lifetime. Blocking the C2 position or using bulky radicals can force C4 substitution.
Distal C-H Activation (C3/C4)
Direct functionalization at C3 (meta) is historically difficult because it lacks the electronic activation of C2/C4.
-
Ir-Catalyzed Borylation: Uses steric control (bulky ligands) to place Boron at C3, the least sterically hindered position.
-
Pd-Catalyzed Arylation: Recent "ligand-enabled" methodologies allow for non-directed C3 arylation, though these often require excess substrate.[4]
Visualization: Regioselectivity Logic Gate
Figure 2: Decision matrix for selecting the correct functionalization strategy based on target regiochemistry.
Part 3: Experimental Protocols
Protocol A: Robust Co-Catalyzed [2+2+2] Cycloaddition
Best for: Creating polysubstituted pyridines with high atom economy. Source Grounding: Adapted from recent CoCl2(phen)/Zn protocols (2023).
Materials:
-
Catalyst Precursor: CoCl
(phen) (Cobalt(II) chloride phenanthroline complex) - 5 mol% -
Reductant: Zinc powder (activated) - 10-20 mol%
-
Lewis Acid: ZnBr
- 10 mol% (Crucial for nitrile activation) -
Solvent: 1,2-Dichloroethane (DCE) or Toluene (Green alternative)
Step-by-Step:
-
Activation: In a screw-cap vial equipped with a stir bar, add CoCl
(phen) (5 mol%), Zn powder (10 mol%), and ZnBr (10 mol%). -
Inertion: Purge the vial with Nitrogen or Argon for 5 minutes. (Strict Schlenk technique is not required, but oxygen exclusion improves yield).
-
Addition: Add the solvent (2.0 mL) followed by the Diyne (1.0 equiv) and Nitrile (1.5 equiv).
-
Note: If using discrete alkynes instead of diynes, use 2.5 equiv of alkyne.
-
-
Reaction: Seal the vial and heat to 80°C for 3–6 hours. The solution typically turns from blue/green to dark brown/black.
-
Workup: Cool to room temperature. Filter through a short pad of Celite to remove Zinc residues. Wash with EtOAc.
-
Purification: Concentrate the filtrate and purify via silica gel chromatography.
Self-Validation Check:
-
Color Change: If the reaction stays pale blue, the Co(II) has not reduced to the active Co(I) species. Check your Zn quality.
-
TLC: The diyne spot should disappear rapidly. If nitrile remains, it is expected (used in excess).
Protocol B: Modern Minisci Alkylation (Chemical Oxidant)
Best for: Late-stage alkylation of complex pyridine drugs.
Materials:
-
Substrate: Pyridine derivative (1.0 equiv)
-
Radical Source: Alkyl Carboxylic Acid (2.0 - 3.0 equiv)
-
Oxidant: Ammonium Persulfate
(2.0 equiv) -
Catalyst: AgNO
(10-20 mol%) -
Acid: Trifluoroacetic Acid (TFA) (1.0 equiv) - Critical for protonation
-
Solvent: DCM:Water (1:1 biphasic mixture)
Step-by-Step:
-
Preparation: Dissolve the pyridine and carboxylic acid in the DCM/Water mixture.
-
Protonation: Add TFA. The pH must be < 3 to ensure the pyridine is protonated (pyridinium species are 100x more reactive to radicals).
-
Initiation: Add AgNO
. -
Controlled Addition: Heat the mixture to 40°C. Add the Ammonium Persulfate (dissolved in minimum water) dropwise over 30 minutes.
-
Why? dumping the oxidant all at once causes radical-radical coupling (decarboxylation without attachment), lowering yield.
-
-
Completion: Stir for an additional 1-2 hours.
-
Workup: Basify carefully with NaHCO
(to deprotonate the product). Extract with DCM.
Part 4: Comparative Data Analysis
Table 1: Comparison of Synthetic Methodologies
| Feature | Hantzsch (Modern) | [2+2+2] Cycloaddition | Minisci Reaction |
| Primary Bond Formation | Condensation (C-C / C-N) | Cyclization (C-C) | C-H Functionalization |
| Regiocontrol | Symmetrical (usually) | High (controlled by sterics) | Low (C2/C4 mix) unless blocked |
| Atom Economy | High (Water byproduct) | 100% (Atom efficient) | Moderate (CO2 + Sulfate waste) |
| Substrate Tolerance | Aldehydes, Keto-esters | Alkynes, Nitriles | Acids, Halides, Boronic Acids |
| Typical Yield | 85-95% | 70-90% | 40-70% (LSF typical) |
| Key Limitation | Limited substitution patterns | Nitrile trimerization side-rxn | Mono- vs Poly-alkylation |
Part 5: References
-
Cobalt-Catalyzed [2+2+2] Cycloaddition (2025):
-
Title: In situ generated cobalt(I) catalyst for the efficient synthesis of novel pyridines.
-
Source: Organic Chemistry Frontiers.
-
URL:[Link]
-
-
Regioselective Cobalt Protocols (2023):
-
Modern Minisci Reactions (2022):
-
Title: Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
-
Source: Journal of the American Chemical Society (JACS).
-
URL:[Link]
-
-
C-H Activation Review (2023):
-
Green Hantzsch Synthesis (2020):
Sources
- 1. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 2. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Methodological & Application
use of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride in SuFEx click chemistry
Technical Guide: SuFEx-Mediated Ligation using 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride
Executive Summary
This guide details the application of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride (referred to herein as Py-SF-Cl ) in Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike standard benzenesulfonyl fluorides, this heteroaryl scaffold offers a unique balance of electrophilicity and stability, driven by the electron-deficient pyridine core modulated by the electron-donating 2-methoxy substituent.
Primary Applications:
-
Modular Drug Assembly: Rapid installation of the 5-chloro-2-methoxypyridin-3-yl sulfonyl pharmacophore.
-
Covalent Chemical Probes: Targeting nucleophilic amino acid residues (Tyr, Lys, Ser) in proteins via context-specific activation.
-
Late-Stage Functionalization: The 5-chloro handle remains intact during SuFEx, allowing for subsequent cross-coupling (e.g., Suzuki-Miyaura) to expand chemical space.
Part 1: Chemical Profile & Reactivity[1]
Compound Identity:
-
Name: 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride
-
Precursor CAS (Sulfonyl Chloride): 1261801-22-2
-
Molecular Formula: C₆H₅ClFNO₃S
-
Molecular Weight: 225.62 g/mol
Reactivity Landscape: The pyridine nitrogen renders the sulfonyl center more electrophilic than in phenyl analogs. However, the ortho-methoxy group provides resonance donation, tempering this reactivity to prevent non-specific hydrolysis while maintaining high SuFEx activity upon catalytic activation.
| Property | Description | Impact on Protocol |
| Electrophilicity | Moderate-High | Requires controlled activation (DBU/BEMP) to avoid side reactions. |
| Stability | High (Hydrolytically stable at neutral pH) | Can be used in aqueous buffers for protein labeling. |
| Solubility | Good in DMSO, DMF, MeCN | Compatible with standard organic and biological assays. |
| NMR Signature | ¹⁹F NMR: ~ +65 ppm (singlet) | Distinct handle for monitoring reaction progress without workup. |
Part 2: Mechanism of SuFEx Activation
SuFEx is not a simple nucleophilic substitution; it requires specific activation of the S(VI)-F bond. For Py-SF-Cl , the mechanism typically follows a base-catalyzed pathway (for phenols/amines) or a silicon-mediated pathway (for silyl ethers).
Activation Logic:
-
"Sleeping Beauty" Stability: The S-F bond is stable to reduction and thermolysis.
-
Awakening: A Lewis base (e.g., DBU) or H-bonding network stabilizes the transition state, allowing the nucleophile to attack the sulfur center and expel fluoride.
Caption: Activation pathway of Py-SF-Cl. The reagent remains inert until specific coordination destabilizes the S-F bond.
Part 3: Experimental Protocols
Protocol A: Preparation of Py-SF-Cl (From Sulfonyl Chloride)
Context: If the sulfonyl fluoride is not commercially available, it must be synthesized from the chloride precursor.
Reagents:
-
5-Chloro-2-methoxypyridine-3-sulfonyl chloride (1.0 equiv)
-
Potassium Bifluoride (KHF₂, 2.5 equiv) - Caution: Corrosive/Toxic
-
Acetonitrile (MeCN) and Water (1:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve the sulfonyl chloride in MeCN (0.5 M concentration).
-
Activation: Add a solution of saturated aqueous KHF₂ dropwise.
-
Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Validation: Monitor by TLC or ¹⁹F NMR. The disappearance of the chloride and appearance of the fluoride peak indicates completion.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Usually not required; the product is often a crystalline solid. Recrystallize from hexanes/EtOAc if needed.
Protocol B: SuFEx Coupling with Phenols (Aryl Sulfonate Synthesis)
Context: Creating heteroaryl-aryl sulfonate linkages.
Reagents:
-
Py-SF-Cl (1.1 equiv)
-
Phenol Substrate (1.0 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)
-
Solvent: MeCN or DCM (Anhydrous)
Step-by-Step:
-
Setup: In a flame-dried vial, dissolve the Phenol and Py-SF-Cl in anhydrous MeCN (0.2 M).
-
Initiation: Add DBU dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 1–12 hours.
-
Note: Electron-deficient phenols require longer times or heating (50°C).
-
-
Quench: Add dilute HCl (1M) to neutralize the base.
-
Isolation: Extract with DCM. The sulfonate product is stable and can be purified via silica gel chromatography.
Protocol C: SuFEx Coupling with Amines (Sulfonamide Synthesis)
Context: Direct sulfonylation of primary/secondary amines. Note: Amines can sometimes act as bases, leading to HF formation which salts out the amine. A scavenger is needed.
Reagents:
-
Py-SF-Cl (1.0 equiv)
-
Amine Substrate (1.2 equiv)
-
Catalyst: Ca(NTf₂)₂ (5 mol%) or DABCO (2.0 equiv)
-
Solvent: DCM or DMSO[1]
Step-by-Step:
-
Mix: Combine Py-SF-Cl and Amine in the solvent.
-
Catalysis: Add Ca(NTf₂)₂ (Calcium triflimide). This Lewis acid activates the fluoride leaving group without requiring harsh basic conditions.
-
Reaction: Stir at RT for 4–16 hours.
-
Validation: Check LCMS for the [M+H]⁺ peak corresponding to the sulfonamide.
-
Purification: Standard aqueous workup followed by chromatography.
Part 4: Advanced Application – Covalent Protein Labeling
Rationale: The sulfonyl fluoride moiety can specifically react with Tyrosine (via phenol exchange) or Lysine (via amine exchange) residues in proteins that are spatially positioned to stabilize the transition state.
Workflow:
-
Probe Design: Py-SF-Cl is used as the "warhead." A linker or affinity element (e.g., biotin) can be attached to the 5-chloro position (via Suzuki coupling before protein incubation) or the 2-methoxy group (via displacement).
-
Incubation:
-
Protein (1–10 µM) in PBS (pH 7.4).
-
Add Py-SF-Cl probe (10–100 µM).
-
Incubate at 37°C for 1–4 hours.
-
-
Analysis:
-
Intact Mass Spec: Look for a mass shift of +205.6 Da (Probe MW minus HF).
-
Proteomics: Digest with trypsin and map the modified residue using LC-MS/MS.
-
Caption: Workflow for using Py-SF-Cl as a covalent protein probe.
Part 5: Troubleshooting & Safety
| Issue | Probable Cause | Solution |
| No Reaction (Phenol) | Phenol is too acidic or sterically hindered. | Switch base to BEMP (stronger) or use Silyl-Ether SuFEx (Phenol-TMS + TMAP). |
| Hydrolysis (to Sulfonic Acid) | Wet solvent or excessive hydroxide. | Use anhydrous solvents; ensure base is dry. |
| Amine Salt Formation | HF byproduct protonating the amine. | Add excess base (TEA) or use CaO as an HF scavenger. |
Safety Note: Sulfonyl fluorides are covalent warheads. Handle with gloves and in a fume hood. Avoid inhalation. While less reactive than acid chlorides, they can cause sensitization.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2023). "Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes." Nature Chemistry. Link
-
Cornella, J., et al. (2020). "Synthesis of Sulfonyl Fluorides from Sulfonamides." European Journal of Organic Chemistry.[2] Link
-
PubChem. "5-Fluoro-2-methoxypyridine-3-sulfonyl chloride (Precursor Data)." National Library of Medicine. Link
-
BenchChem. "Application Notes: Pyridine Sulfonyl Fluorides in Medicinal Chemistry." BenchChem Protocols. Link
Sources
experimental procedure for bioconjugation with sulfonyl fluorides
Application Note: SuFEx-Enabled Bioconjugation with Sulfonyl Fluorides
Introduction: The "Sleeping Beauty" of Bioconjugation
Sulfonyl fluorides (SFs) represent a paradigm shift in covalent protein modification. Unlike traditional electrophiles (e.g., NHS-esters, maleimides) that are often hyper-reactive and prone to rapid hydrolysis, SFs exhibit a unique "context-dependent" reactivity—a property K. Barry Sharpless termed "sleeping beauty" reactivity.
In the context of Sulfur-Fluoride Exchange (SuFEx) chemistry, the sulfonyl fluoride group (-SO₂F) is remarkably stable in aqueous physiological buffers, resisting hydrolysis and non-specific reaction with bulk solvent. However, upon binding to a protein surface or active site where a nucleophile (Tyrosine, Lysine, Serine, or Histidine) is positioned in a favorable environment (often assisted by hydrogen bonding or local basicity), the S-F bond activates, leading to a rapid and irreversible covalent bond.
This guide details the experimental procedures for utilizing aryl-sulfonyl fluorides for chemoselective protein bioconjugation, emphasizing the critical parameters of pH, buffer composition, and probe design.
Mechanistic Principles
The reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center. The fluoride ion is an excellent leaving group only when the transition state is stabilized.
Key Reactivity Rules:
-
Tyrosine Preference: While SFs can react with Lysines, they show a distinct preference for Tyrosine residues, particularly when the phenol is partially deprotonated or stabilized by a neighboring basic residue (e.g., Arg, Lys, His).
-
Proximity Effect: The reaction rate is accelerated by orders of magnitude when the SF probe has a non-covalent affinity for the target protein (ligand-directed labeling).
-
Stability: The S(VI)-F bond is resistant to reduction and hydrolysis, making it compatible with cellular lysates and oxidative conditions.
Diagram 1: SuFEx Reaction Mechanism
Caption: The nucleophilic attack on the S(VI) center results in the displacement of fluoride, forming a stable sulfonate linkage.
Experimental Protocol
Reagents and Buffer Selection
-
Target Protein: Purified protein (>90% purity recommended) at 10–50 µM.
-
SF Probe: Aryl-sulfonyl fluoride linker (e.g., Biotin-PEG-SF or Fluorophore-SF). Stock solution: 10–50 mM in anhydrous DMSO.
-
Reaction Buffer (Critical):
-
Recommended: 50 mM HEPES or PBS, pH 7.5 – 8.2.
-
Avoid: Tris or Glycine buffers if high non-specific labeling is a concern (though SFs are generally orthogonal to free amines in solution, high concentrations of Tris can compete over long incubations).
-
-
Quenching Agent: 50 mM Tris-HCl (pH 8.0) or excess small-molecule amine.
Standard Labeling Workflow
Step 1: Preparation Thaw protein on ice. Exchange buffer into 50 mM HEPES, 150 mM NaCl, pH 7.8 using a Zeba spin desalting column or dialysis. Ensure no DTT or β-mercaptoethanol is present if the probe contains disulfide-sensitive moieties (though the SF group itself is redox-stable).
Step 2: Incubation
-
Dilute protein to 20 µM in the reaction buffer.
-
Add the SF probe stock (in DMSO) to the protein solution.
-
Molar Ratio: Use 10 to 50 equivalents of probe (e.g., 200 µM – 1 mM probe).
-
DMSO Limit: Keep final DMSO concentration < 5% (v/v) to prevent protein denaturation.
-
-
Mix gently by pipetting. Do not vortex vigorously.
Step 3: Reaction Incubate the mixture at 37°C for 4 to 12 hours .
-
Note: Unlike NHS-esters (which react in minutes), SuFEx is slower. The "sleeping beauty" nature requires time for the probe to explore the protein surface and find the reactive tyrosine/lysine pocket.
Step 4: Quenching (Optional but Recommended) Add 50 mM Tris-HCl (pH 8.0) to the reaction mixture and incubate for 30 minutes. This scavenges any remaining highly reactive species, although free SF probes are often hydrolyzed or inert enough to be removed by desalting.
Step 5: Purification Remove excess free probe via:
-
Size-exclusion chromatography (SEC).
-
Spin desalting columns (MWCO 7k or 10k).
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for bioconjugation using sulfonyl fluoride probes.
Validation & Analysis
Trustworthiness in this protocol is established via Mass Spectrometry. Unlike NHS-labeling which yields a Gaussian distribution of conjugates, SF-labeling should yield discrete species corresponding to specific reactive residues.
Intact Protein LC-MS:
-
Look for a mass shift of + [Probe MW - 19 Da] .
-
The loss of 19 Da corresponds to the Fluoride (F) leaving group (MW ~19) being replaced by the protein nucleophile.
-
Success Criteria: >50% conversion to mono- or di-labeled product.
Peptide Mapping (Bottom-Up Proteomics):
-
Digest labeled protein with Trypsin.
-
Analyze via LC-MS/MS.[1]
-
Search data allowing for variable modification on Tyr (Y) and Lys (K) with the mass of the probe (minus F).
-
Verification: The modification should be stable; unlike esters, the sulfonate bond does not degrade during standard MS sample prep.
Troubleshooting & Optimization
| Issue | Possible Cause | Corrective Action |
| Low Labeling Efficiency | pH too low | Increase pH to 8.0 or 8.2 to facilitate Tyr deprotonation. |
| Incubation time too short | Extend incubation to 12-24 hours; SFs are stable enough to withstand this. | |
| Steric hindrance | Ensure the SF warhead is accessible (use a longer linker if necessary). | |
| Precipitation | High Probe Concentration | Reduce probe excess or increase DMSO % (up to 10% if protein tolerates). |
| Non-Specific Labeling | "Hot" Probe | Some aryl-SFs are too electron-deficient. Use a less activated SF scaffold. |
| Hydrolysis of Probe | Buffer Contamination | Ensure buffers are fresh; avoid nucleophilic impurities (azides, thiols) during labeling. |
References
-
Dong, J., et al. (2014).[3][4] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][5] Angewandte Chemie International Edition. Link
-
Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link
-
Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Probes for Covalent Protein Modification.[5][6][7] Chemical Reviews. Link
-
Mortenson, D. E., et al. (2018). "Sleeping Beauty" Reactivity: The latent reactivity of sulfonyl fluorides.[5][8] Journal of the American Chemical Society. Link
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF(4) )-Derived Connective Hubs for Bioconjugation to DNA and Proteins - CSHL Scientific Digital Repository [repository.cshl.edu]
- 8. med.stanford.edu [med.stanford.edu]
Application Note: Modular Synthesis of Heterocyclic Libraries via 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride
Executive Summary
This guide details the synthetic utility of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride as a bifunctional "linchpin" for Drug Discovery. Unlike traditional sulfonyl chlorides, the sulfonyl fluoride (
By combining the orthogonal reactivity of the SuFEx handle (C-3) and the aryl chloride (C-5), researchers can rapidly generate diverse heterocyclic libraries. This protocol outlines a divergent synthesis strategy: Path A (SuFEx-First) and Path B (Coupling-First), enabling the precise installation of pharmacophores.
Chemical Profile & Strategic Analysis
The scaffold presents three distinct reactivity zones. Understanding their electronic interplay is critical for successful derivatization.
| Position | Functional Group | Reactivity Mode | Activation Requirement |
| C-3 | Sulfonyl Fluoride ( | SuFEx Click Chemistry | Base activation (DBU) or Si-activation. Stable to aq. workup. |
| C-5 | Chloride ( | Pd-Catalyzed Coupling | Requires electron-rich ligands (e.g., SPhos, XPhos) due to C-Cl bond strength. |
| C-2 | Methoxy ( | Electronic Modulation | Electron-donating group (EDG) deactivates the ring for |
Strategic Workflow Diagram
The following decision tree illustrates the divergent pathways available for this scaffold.
Caption: Divergent synthetic pathways. Path A is preferred when using expensive or unstable boronic acids, minimizing their exposure to multiple steps.
Protocol A: SuFEx Ligation (Sulfonamide Synthesis)
Objective: Selective displacement of fluoride by a primary or secondary amine. Mechanism: The reaction utilizes the unique stability of the S-F bond. Unlike S-Cl, the S-F bond does not react non-specifically with nucleophiles. It requires protonation of the fluoride (via H-bonding with DBU-H+) to facilitate the leaving group departure.
Materials
-
Substrate: 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DCM (Anhydrous)
Step-by-Step Procedure
-
Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the sulfonyl fluoride (1.0 mmol) in MeCN (3.0 mL).
-
Addition: Add the amine (1.1 mmol) in one portion.
-
Activation: Add DBU (1.5 mmol) dropwise at room temperature (RT).
-
Note: A slight exotherm may be observed.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes) or LCMS.
-
Endpoint: Disappearance of the sulfonyl fluoride peak (
is usually not visible for ; look for the sulfonamide mass).
-
-
Workup:
-
Purification: Most products are pure enough for the next step. If necessary, purify via silica gel chromatography (Gradient: 0–40% EtOAc/Hexanes).
Validation Data:
| Entry | Amine Type | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Morpholine | 2 | 94 | Rapid conversion |
| 2 | Aniline | 6 | 82 | Slower due to lower nucleophilicity |
| 3 | Benzylamine | 2 | 91 | Clean conversion |
Protocol B: Suzuki-Miyaura Cross-Coupling[1]
Objective: Functionalization of the C-5 position using the chloride handle.
Challenge: 5-Chloropyridines are electronically deactivated compared to bromides. Standard
Materials
-
Substrate: 5-Chloro-intermediate (from Protocol A) or parent scaffold (1.0 equiv)[1]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Ligand: SPhos (10 mol%)
-
Base:
(3.0 equiv)[1] -
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Procedure
-
Degassing: Charge a microwave vial or Schlenk tube with the Substrate (0.5 mmol), Boronic Acid (0.75 mmol),
(5.6 mg), SPhos (10.2 mg), and (318 mg). -
Solvent Addition: Add degassed Dioxane (2.0 mL) and Water (0.5 mL).
-
Critical: Oxygen inhibits this reaction. Sparge solvents with Nitrogen/Argon for 10 mins prior to use.
-
-
Reaction: Seal the vessel and heat to 80 °C for 4–12 hours (or 100 °C for 30 mins in a microwave reactor).
-
Monitoring: Check LCMS for the biaryl product.
-
Workup:
-
Purification: Flash chromatography on Silica Gel.
Mechanism of Catalysis (SPhos Role): The diagram below details why SPhos is required for this specific chloropyridine substrate.
Caption: SPhos accelerates the oxidative addition into the unreactive C-Cl bond.
Troubleshooting & Optimization
Issue: Hydrolysis of Sulfonyl Fluoride
While rare, if the
-
Fix: Switch base from
to anhydrous and run in anhydrous Dioxane (no water co-solvent).
Issue: Protodeboronation
If the boronic acid loses the boron group without coupling.
-
Fix: Use the corresponding Boronic Ester (Pinacol ester) or MIDA boronate , which are more stable than the free acid.
Issue: Low Yield in Amidation (SuFEx)
Sterically hindered amines (e.g., t-butylamine) may react sluggishly.
-
Fix: Switch solvent to HFIP (Hexafluoroisopropanol) . HFIP activates the S-F bond via hydrogen bonding, significantly accelerating the reaction without added base.
References
-
SuFEx Chemistry Foundation: Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Suzuki Coupling of Chloropyridines: Billingsley, K., & Buchwald, S. L. (2007). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides with Arylboronic Acids." Journal of the American Chemical Society.[3][4]
-
Stability of Sulfonyl Fluorides: Narayanam, M. K., et al. (2025).[5] "Sulfonyl Fluorides (SFs): More Than Click Reagents?" ResearchGate Review.
-
SPhos Ligand Utility: Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[3][4]
Sources
palladium-catalyzed cross-coupling reactions of chloropyridines
Application Note: High-Performance Palladium-Catalyzed Cross-Coupling of Chloropyridines
Executive Summary
Chloropyridines are ubiquitous scaffolds in FDA-approved therapeutics (e.g., Etoricoxib, Imatinib) and agrochemicals. However, they present a dual challenge in cross-coupling: the high bond dissociation energy of the C–Cl bond compared to bromides/iodides, and the "pyridyl problem"—the tendency of the pyridine nitrogen to coordinate with the palladium center, forming inactive off-cycle species.
This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using advanced dialkylbiaryl phosphine ligands (Buchwald ligands) and precatalyst architectures. These systems suppress catalyst poisoning and facilitate the difficult oxidative addition of electron-deficient aryl chlorides.
Mechanistic Insight: The "Pyridyl Problem"
To achieve high turnover numbers (TON), one must understand why standard protocols (e.g., Pd(PPh3)4) fail with chloropyridines.
-
Oxidative Addition Barrier: While electron-deficient rings generally facilitate oxidative addition, the C–Cl bond is strong. Electron-rich ligands are required to push electron density onto the Pd(0) center to break this bond.
-
Catalyst Poisoning (The Critical Failure Mode): The nitrogen atom in the pyridine ring is a good
-donor. If the ligand is not sterically bulky enough, the pyridine nitrogen will displace the ligand or occupy a vacant coordination site on the palladium, creating a stable, inactive "resting state" (Pd-N complex) that removes the catalyst from the active cycle.
Diagram 1: The Active Cycle vs. The Pyridine Trap
This pathway illustrates how bulky ligands (L) prevent the formation of the inactive Pyridine-Pd complex.
Caption: The "Pyridine Trap" (Red) competes with Oxidative Addition (Green). Bulky ligands favor the Green pathway by sterically hindering N-coordination.
Ligand Selection Strategy
For chloropyridines, "standard" ligands like PPh3 or dppf are rarely sufficient. We utilize Dialkylbiaryl Phosphines (Buchwald Ligands) which combine high basicity (for oxidative addition) with extreme steric bulk (to prevent N-binding).
| Ligand | Primary Application | Why it works for Chloropyridines |
| XPhos | Suzuki Coupling | Excellent for 2-chloropyridines .[1][2] The isopropyl groups provide a "roof" over the Pd, blocking N-coordination. |
| SPhos | Suzuki Coupling | Highly active; water-tolerant. Ideal for 3- and 4-chloropyridines. |
| BrettPhos | Buchwald-Hartwig (Primary Amines) | Specific for C–N bond formation.[3][4] Prevents |
| RuPhos | Buchwald-Hartwig (Secondary Amines) | Universal ligand for secondary amines; extremely resistant to poisoning. |
Protocol 1: Suzuki-Miyaura Coupling
Target: Coupling of 2-Chloropyridine (difficult substrate) with Phenylboronic Acid. Challenge: 2-Chloropyridines are sterically hindered at the reaction site and have the nitrogen atom immediately adjacent, maximizing the poisoning effect.
Materials
-
Substrate: 2-Chloropyridine (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2.0 mol%)
-
Note: Using the G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation at room temperature, superior to mixing Pd(OAc)2 + Ligand.
-
-
Base:
(3.0 equiv, finely ground) -
Solvent: THF:Water (4:1 ratio) or 1,4-Dioxane:Water.
Step-by-Step Methodology
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the boronic acid (1.5 equiv),
(3.0 equiv), and XPhos Pd G4 (0.02 equiv). -
Inerting: Cap the vial with a septum. Evacuate and backfill with Argon three times. Crucial: Oxygen kills the active Pd(0) species immediately.
-
Addition: Add 2-chloropyridine (1.0 equiv) via syringe.
-
Solvent: Add degassed THF/Water mixture via syringe.
-
Tip: Degas solvents by sparging with Argon for 15 mins prior to use.
-
-
Reaction: Place in a pre-heated block at 60°C . Stir vigorously (1000 rpm) for 2–4 hours.
-
Note: 2-chloropyridines often react faster than expected with G4 catalysts; high heat (100°C) may cause protodeboronation of the boronic acid. Start low.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.
Protocol 2: Buchwald-Hartwig Amination
Target: Amination of 3-Chloropyridine with Morpholine (Secondary Amine). Challenge: Aryl chlorides are reluctant to undergo oxidative addition for amination; the pyridine ring can induce catalyst deactivation.
Materials
-
Substrate: 3-Chloropyridine (1.0 equiv)
-
Amine: Morpholine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (1–2 mol%)
-
Base: Sodium tert-butoxide (
) (1.5 equiv)-
Warning: NaOtBu is hygroscopic. Handle in a glovebox or use a fresh bottle under Argon.
-
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Step-by-Step Methodology
-
Glovebox/Schlenk: In a glovebox or under strict Schlenk conditions, combine
(1.5 equiv) and RuPhos Pd G4 (0.01 equiv) in a vial. -
Substrates: Add 3-chloropyridine (1.0 equiv) and Morpholine (1.2 equiv).
-
Solvent: Add anhydrous Toluene.
-
Reaction: Seal the vessel. Heat to 100°C for 12 hours.
-
Note: Unlike Suzuki, amination of chlorides usually requires higher temperatures to drive the reductive elimination.
-
-
Analysis: Monitor by LC-MS. If conversion stalls, add another 1 mol% of catalyst.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Conversion | Catalyst Poisoning or Oxidation | 1. Switch to G4 Precatalyst (ensures active species).2. Re-degas solvents.3.[1] Increase temp to 110°C. |
| Protodeboronation (Suzuki) | Base/Temp too aggressive | 1. Switch base to |
| Hydrodehalogenation (Cl replaced by H) | 1. Use a bulkier ligand (e.g., switch SPhos | |
| Regioselectivity Issues (2,4-dichloropyridine) | Electronic vs. Steric competition | C2 reacts first due to electronics (closer to N). To force C4, use a very bulky ligand that cannot access C2. |
Workflow Visualization
Diagram 2: Optimization Logic for Chloropyridines
Caption: Decision tree for selecting ligands and conditions based on chloropyridine substitution patterns.
References
-
BenchChem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines. (Accessed 2025).[1][2][5][6] Link
-
Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis.[7] (2010). Link
-
Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016).[8] Link
-
Journal of the American Chemical Society. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions (BrettPhos). (2008). Link
-
Dalton Transactions. Synthesis and reactivity of PEPPSI complexes with chloropyridines.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nobelprize.org [nobelprize.org]
- 8. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Late-Stage Functionalization of Drug Molecules via SuFEx-Mediated Sulfonyl Fluoride Incorporation
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary & Paradigm Shift
Late-Stage Functionalization (LSF) has revolutionized medicinal chemistry by allowing researchers to directly modify complex, biologically active scaffolds without rebuilding them from scratch. Among the most powerful tools for LSF is Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
Unlike traditional sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis, sulfonyl fluorides (R-SO₂F) possess a unique "spring-loaded" reactivity. They are thermodynamically unstable but kinetically inert, meaning they remain completely stable in aqueous media, biological environments, and under reductive conditions. They only react when activated by specific catalysts (e.g., DBU, BEMP) or when they encounter a perfectly matched protein microenvironment (such as a catalytic serine or tyrosine residue). This orthogonal reactivity makes sulfonyl fluorides ideal for converting existing phenolic or amine-containing drugs into targeted covalent inhibitors, chemical probes, or PROTACs.
Mechanistic Causality: Why Sulfonyl Fluorides?
The success of SuFEx in LSF is grounded in the unique properties of the sulfur-fluorine (S–F) bond:
-
Resistance to Reduction: Unlike other halides, the cleavage of the S–F bond is strictly heterolytic. This makes sulfonyl fluorides highly resistant to reductive collapse.
-
Fluoride-Proton Stabilization: The reaction is driven by the special nature of the fluoride-proton interaction. Catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) act as hydrogen-bond acceptors, stabilizing the leaving fluoride ion in the transition state. This allows the chemistry to proceed smoothly even in aqueous environments.
-
Chemoselectivity: Sulfonyl fluorides react exclusively at the sulfur center, preventing off-target alkylation or side reactions commonly seen with other electrophiles.
Fig 1. Mechanistic causality of SuFEx activation and fluoride-proton transition state.
Reagent Selection & Quantitative Data
Selecting the correct SuFEx hub is critical for the desired LSF outcome. The table below summarizes the primary reagents used to install the SO₂F handle onto complex drug molecules.
| SuFEx Hub / Reagent | Chemical Structure | Target Nucleophiles | LSF Application Profile | Optimal Activation Catalyst |
| Sulfuryl Fluoride (SO₂F₂) | O=S(=O)F₂ | Phenols, Sec-Amines | Synthesis of aryl fluorosulfates; converting phenolic drugs to covalent inhibitors. | DBU, TEA, or BTMG |
| Ethenesulfonyl Fluoride (ESF) | CH₂=CH-SO₂F | N, O, S, C Nucleophiles | Installation of SO₂F via Michael addition for chemical biology probes. | Mild base (e.g., K₂CO₃) |
| Thionyl Tetrafluoride (SOF₄) | O=SF₄ | Primary Amines | Multidimensional connective hubs; synthesis of iminosulfur oxydifluorides. | TEA |
| 1,1′-Sulfonyldiimidazole (SDI) | SO₂(C₃H₃N₂)₂ | Phenols | Ex situ generation of SO₂F₂ gas to avoid handling pressurized cylinders. | KF, TFA |
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems. By integrating immediate LC-MS quality control checks before biological screening, researchers can eliminate false positives caused by unreacted precursors or degraded products.
Fig 2. General workflow for SuFEx-enabled late-stage functionalization of drug molecules.
Protocol A: High-Throughput In Situ Fluorosulfation of Phenolic Drugs
This protocol enables the rapid conversion of phenolic compounds to their respective arylfluorosulfate derivatives directly in 96-well plates, allowing for immediate biological screening without chromatographic purification[1].
Empirical Precedent: Using this exact methodology, researchers discovered that the fluorosulfate derivative of the anticancer drug Fulvestrant exhibited significantly enhanced down-regulation of estrogen receptors (ER) in MCF-7 cells. Furthermore, the fluorosulfate derivative of Combretastatin A4 demonstrated a remarkable 70-fold increase in potency against drug-resistant HT-29 colon cancer cells[1].
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the phenolic drug library in anhydrous DMSO to a concentration of 10 mM.
-
Causality: Anhydrous DMSO prevents competitive hydrolysis of the catalyst and ensures complete solubilization of complex, hydrophobic drug scaffolds.
-
-
Reaction Setup: Transfer 10 µL of each phenol stock into a 96-well plate. Add 1.5 equivalents of DBU to each well.
-
Causality: DBU serves a dual purpose: it deprotonates the phenol to increase its nucleophilicity and acts as a hydrogen-bond acceptor to stabilize the transition state during S–F exchange.
-
-
Gas Introduction (SuFEx Reaction): Place the 96-well plate in a sealed reaction chamber. Introduce SO₂F₂ gas (or generate it ex situ using SDI) and allow the plate to incubate at room temperature for 12 hours.
-
Quenching & Vacuum Evacuation: Remove the plate and place it in vacuo for 30 minutes to evacuate all excess SO₂F₂ gas.
-
Self-Validation (QC Gate): Extract a 1 µL aliquot from representative wells, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.
-
Causality: You must confirm a mass shift of +82 Da (addition of -SO₂F minus H) and >95% conversion. Because the resulting aryl fluorosulfates are extremely stable, the crude DMSO mixture serves as a self-validated stock.
-
-
Direct Assay Application: Dilute the validated crude DMSO stocks directly into aqueous cell culture media for cell-viability or target-binding assays[1].
Protocol B: Accelerated SuFEx Click Chemistry (ASCC) for Unreactive Substrates
For sterically hindered amines or unreactive aryl alcohols, traditional DBU catalysis may stall. This protocol utilizes BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) to drive the reaction to completion[2].
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial, dissolve the target drug molecule (1.0 eq) in anhydrous acetonitrile.
-
Catalyst & Scavenger Addition: Add 20 mol% of BTMG catalyst and 1.0 equivalent of Hexamethyldisilazane (HMDS).
-
Causality: BTMG is a highly basic, sterically hindered guanidine that provides pronounced reactivity for difficult substrates. HMDS acts as an in situ scavenger for the highly corrosive HF byproduct, thermodynamically driving the equilibrium forward and protecting acid-sensitive functional groups on the drug molecule[2].
-
-
Hub Introduction: Add the SuFEx hub (e.g., ESF or SO₂F₂) and stir at ambient conditions for 24 hours.
-
Validation: Monitor via LC-MS. The combination of BTMG and HMDS typically pushes conversion rates past 90% even for historically unreactive substrates[2]. Purify via standard flash chromatography if needed for downstream in vivo studies.
References
Sources
Troubleshooting & Optimization
improving the yield of reactions with 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride
Welcome to the technical support center for 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving reaction yields and overcoming common challenges encountered when using this versatile reagent.
Introduction to 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride
5-Chloro-2-methoxypyridine-3-sulfonyl fluoride is a valuable building block in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the chloro and methoxy substituents on the pyridine ring, offer a distinct reactivity profile. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen enhances the electrophilicity of the sulfonyl fluoride group, while the electron-donating methoxy group can modulate this reactivity and influence the molecule's conformation.
This reagent is primarily employed in the synthesis of sulfonamides through reactions with primary and secondary amines, a cornerstone of modern drug discovery.[1] However, like all reactive chemical species, its successful application requires a nuanced understanding of its stability, potential side reactions, and optimal reaction conditions. This guide will address the most common issues encountered during its use and provide scientifically grounded solutions.
Troubleshooting Guide: Improving Reaction Yields
This section addresses specific problems that may arise during reactions with 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride, providing step-by-step guidance to diagnose and resolve them.
Issue 1: Low or No Conversion of Starting Amine
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted amine and 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride remaining, even after extended reaction times.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered secondary amines can exhibit low reactivity.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the temperature in 10-15 °C increments. Monitor for any signs of decomposition of the starting materials or product.
-
Use a Stronger, Non-Nucleophilic Base: If using a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA), consider switching to a stronger base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This can facilitate the deprotonation of the amine, increasing its nucleophilicity.
-
Change the Solvent: A more polar aprotic solvent like DMF or DMSO can help to solvate the amine and facilitate the reaction.
-
Consider Catalysis: For particularly challenging amines, the addition of a catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts can accelerate the reaction.
-
-
-
Inadequate Base Stoichiometry: An insufficient amount of base will result in the formation of the amine salt, which is not nucleophilic.
-
Troubleshooting Steps:
-
Ensure at Least 1 Equivalent of Base: For reactions with amine hydrochlorides or other salts, ensure at least 2 equivalents of base are used.
-
Use a Slight Excess of Base: Employing 1.1 to 1.5 equivalents of base can often improve reaction rates.
-
-
-
Low Reagent Purity: Impurities in the 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride or the amine can inhibit the reaction.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Assess the purity of your starting materials by NMR or LC-MS.
-
Purify Starting Materials: If necessary, purify the amine by distillation, recrystallization, or column chromatography. The sulfonyl fluoride can be purified by recrystallization, though care must be taken to avoid hydrolysis.
-
-
Decision Tree for Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of a Significant Side Product Identified as 5-Chloro-2-methoxypyridine-3-sulfonic Acid
Symptom: A polar, water-soluble byproduct is observed, often as a baseline spot on a normal-phase TLC plate. This is a common issue with heteroaromatic sulfonyl halides.[2][3]
Potential Cause & Solutions:
-
Hydrolysis of the Sulfonyl Fluoride: Sulfonyl fluorides are more stable than their chloride counterparts but can still hydrolyze, especially in the presence of water and base.[4]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Dry Reagents: Dry the amine and any solid bases before use. Liquid amines and solvents can be dried over appropriate drying agents.
-
Control Base Addition: Add the base slowly to the reaction mixture, especially if the reaction is exothermic. This can minimize localized high concentrations of base that can promote hydrolysis.
-
Choose the Right Base: While a strong base may be needed for less reactive amines, highly basic conditions can accelerate hydrolysis. A careful balance is required.
-
-
Reaction Scheme: Desired Reaction vs. Hydrolysis
Caption: Competing reaction pathways for the sulfonyl fluoride.
Issue 3: Difficulty in Purifying the Final Sulfonamide Product
Symptom: The crude product is an oil or a mixture that is difficult to crystallize, and column chromatography results in poor separation or product degradation.
Potential Causes & Solutions:
-
Residual Base: Amine bases like TEA or DBU can be difficult to remove and may interfere with crystallization and chromatography.
-
Troubleshooting Steps:
-
Aqueous Workup: Perform an acidic wash (e.g., with 1M HCl) to protonate and remove the basic impurities into the aqueous layer. Be cautious if your product has acid-labile functional groups.
-
Silica Gel Plug: Pass the crude product through a short plug of silica gel, eluting with a non-polar solvent to remove polar base impurities before full column chromatography.
-
-
-
Product Degradation on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of sensitive sulfonamide products.
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) to neutralize the acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a C18-functionalized silica gel (reverse-phase chromatography) for purification.
-
-
-
Co-elution of Impurities: Non-polar impurities may co-elute with the desired product.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization is often the most effective purification method. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
-
Optimized Reaction and Purification Parameters:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) | Minimizes hydrolysis and provides good solubility for reactants. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Choice depends on the nucleophilicity of the amine. Use the mildest base that provides a reasonable reaction rate. |
| Temperature | 0 °C to Room Temperature | Starting at a lower temperature can help control exothermic reactions and minimize side product formation. |
| Workup | 1. Dilute with an organic solvent (e.g., EtOAc). 2. Wash with 1M HCl. 3. Wash with saturated NaHCO₃. 4. Wash with brine. 5. Dry over Na₂SO₄. | Systematically removes unreacted starting materials and basic/acidic impurities. |
| Purification | 1. Recrystallization (if solid). 2. Column chromatography on silica gel (potentially neutralized). | Recrystallization is ideal for purity. Chromatography offers a more general solution. |
Frequently Asked Questions (FAQs)
Q1: How should I store 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride?
A1: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. Due to its sensitivity to moisture, which can lead to hydrolysis, prolonged exposure to the atmosphere should be avoided.[2][4]
Q2: Is 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride more or less reactive than the corresponding sulfonyl chloride?
A2: 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride is generally less reactive than its sulfonyl chloride counterpart.[5][6] This lower reactivity contributes to its greater stability and often results in cleaner reactions with fewer side products. However, this may also necessitate more forcing conditions (e.g., higher temperatures or stronger bases) for reactions with less nucleophilic amines.
Q3: Can the pyridine nitrogen interfere with the reaction?
A3: The pyridine nitrogen is weakly basic and can be protonated under acidic conditions. In the context of sulfonamide formation, which is typically run under basic conditions, the pyridine nitrogen is unlikely to interfere directly with the reaction at the sulfonyl fluoride group. However, its electron-withdrawing nature does increase the electrophilicity of the sulfur center.
Q4: What is the role of the chloro and methoxy substituents?
A4: The chloro group is electron-withdrawing, which increases the electrophilicity of the sulfonyl fluoride, making it more reactive towards nucleophiles. The methoxy group is electron-donating through resonance but can be weakly electron-withdrawing through induction. This combination of substituents fine-tunes the reactivity of the sulfonyl fluoride and can also influence the solubility and crystalline nature of the resulting sulfonamides.
Q5: Are there any specific safety precautions I should take when working with this reagent?
A5: Yes. Like other sulfonyl halides, 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
References
-
Imperial Spiral. (2024, November 13). Unconventional reactivity of sulfonyl fluorides. Retrieved from [Link]
-
PMC. (2017, July 17). Sulfur - fluorine bond in PET radiochemistry. Retrieved from [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
PMC. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]
-
ResearchGate. (2025, October 18). (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
PMC. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
-
ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
Pure. (2020, March 1). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Retrieved from [Link]
-
ResearchGate. (2026, February 24). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and .... Retrieved from [Link]
-
PubChem. (n.d.). 5-chloro-2-methoxypyridine-3-sulfonyl chloride (C6H5Cl2NO3S). Retrieved from [Link]
-
MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]
- Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
-
ResearchGate. (2025, August 6). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols | Request PDF. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019, July 13). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Retrieved from [Link]
-
PubMed. (2020, November 18). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. Retrieved from [Link]
-
Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
Sources
- 1. frontiersrj.com [frontiersrj.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS 878376-35-3: pyridine-2-sulfonyl fluoride | CymitQuimica [cymitquimica.com]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
optimizing reaction conditions for SuFEx click chemistry
Welcome to the SuFEx (Sulfur Fluoride Exchange) Technical Support & Optimization Center . As a Senior Application Scientist, I have designed this guide to help you troubleshoot stalled reactions, optimize catalyst loadings, and safely scale your click chemistry workflows.
SuFEx relies on the unique latent reactivity of high-oxidation-state S(VI)-F bonds. While these bonds are thermodynamically stable and resistant to reduction, they can be selectively activated to form robust S-O, S-N, and S-C linkages[1]. Below, you will find quantitative selection guides, self-validating protocols, and mechanistic troubleshooting FAQs to ensure your SuFEx reactions achieve near-perfect atom economy.
I. SuFEx Catalyst & Additive Selection Guide
Selecting the correct catalyst is the most critical variable in SuFEx chemistry. The required catalytic loading is inversely proportional to the electrophilicity of your S(VI)-F hub[1].
Table 1: Quantitative Catalyst Optimization Matrix
| Catalyst / Additive | Typical Loading | Target Substrate & Condition | Mechanistic Advantage & Causality |
| DBU | 10–30 mol% | Aryl silyl ethers + SO₂F₂ / SOF₄ | Forms an activated arylsulfonyl ammonium fluoride salt intermediate. Baseline standard for highly reactive hubs[1]. |
| BTMG + HMDS | 1.0–5.0 mol% | Free phenols (Accelerated SuFEx) | BTMG is a highly hindered superbase. Synergizes with HMDS to bypass silyl ether isolation, driving reactions in minutes[2][3]. |
| BEMP | 1.0–10 mol% | Sulfurofluoridoimidates | Exceptionally high pKaH (27.6 in MeCN). Excels where DBU stalls due to steric or electronic hindrance[1]. |
| [R₃S][FHF] | 0.05–0.1 mol% | Polysulfates, Biological media | Bifluoride ion provides ultra-low loading, metal-free catalysis that resists hydrolysis in aqueous environments[1]. |
| Ca(NTf₂)₂ | 10 mol% | Silyl amines + Sulfonyl fluorides | Lewis acid coordinates directly to the S(VI) fluoride, enhancing electrophilicity for difficult S-N bond formations[4]. |
II. Diagnostic Workflows & Visualizations
When a SuFEx reaction fails, the root cause is typically a mismatch between the S-F bond's latent stability and the catalyst's activation energy. Use the decision tree below to redirect stalled workflows.
Caption: SuFEx Troubleshooting Decision Tree: Optimizing catalyst selection based on conditions.
III. Standardized Protocol: Accelerated SuFEx Click Chemistry (ASCC)
Pre-synthesizing silyl ethers is a known bottleneck. The ASCC protocol eliminates this step, allowing direct coupling of free phenols with S(VI)-F hubs using a synergistic BTMG/HMDS system[3].
Step-by-Step Methodology:
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the S(VI)-F hub (1.0 equiv.) and the free phenol nucleophile (1.0 equiv.).
-
In Situ Silylation: Add hexamethyldisilazane (HMDS, 1.0 equiv.) to the mixture.
-
Catalytic Activation: Introduce 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 5.0 mol%). Stir the reaction at room temperature for 15–30 minutes[2][3].
-
Self-Validation Checkpoint: Before proceeding to workup, analyze an aliquot via ¹⁹F NMR. The disappearance of the S(VI)-F signal (typically +30 to +50 ppm) and the appearance of a singlet at -151 ppm confirms complete conversion and the generation of the TMS-F byproduct[5].
-
Purification: Evaporate the volatile byproducts (NH₃, TMS-F, and residual HMDS/BTMG) under reduced pressure. Note: If the -151 ppm peak persists, treat with 1.0 equiv. TMSOH and re-evaporate to guarantee complete fluoride scavenging[2][5].
Caption: Accelerated SuFEx Click Chemistry (ASCC) Mechanistic Workflow.
IV. Troubleshooting & FAQs
Q1: My SuFEx reaction with DBU is incomplete after 24 hours. How can I drive it to completion? Causality: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is the classic SuFEx catalyst, but its efficacy depends on the electrophilicity of the sulfur center. While highly reactive SO₂F₂ requires only 3–10 mol% DBU, less reactive substrates like aryl fluorosulfates (R-OSO₂F) or sulfonyl fluorides (R-SO₂F) require 10–30 mol%[1]. Solution: If your reaction stalls, upgrade to a stronger organosuperbase like BEMP. With a pKaH of 27.6, BEMP drops the required loading to 1–10 mol%, even for highly hindered substrates[1]. For S-N bond formations, consider adding 10 mol% Ca(NTf₂)₂, which acts as a Lewis acid to coordinate the S(VI) fluoride and enhance electrophilicity[4].
Q2: How do I handle the toxicity and gaseous nature of Sulfuryl Fluoride (SO₂F₂) safely? Causality: SO₂F₂ is a highly effective hub but poses severe inhalation risks and requires specialized gas manifolds, making it difficult to scale in standard labs. Solution: Transition to continuous flow chemistry. You can generate SO₂F₂ in situ on demand from inexpensive SO₂Cl₂ and KF within a closed flow system[6]. The HF released is immediately quenched by a base, eliminating environmental escape and reducing reaction times to under two minutes[6]. Alternatively, utilize stable multidimensional liquid hubs like SOF₄ solutions[7].
Q3: How can I perform SuFEx on proteins or in biological media without denaturing my target? Causality: Standard SuFEx catalysts like DBU or BTMG are strong bases that can denature folded proteins or cause off-target hydrolysis of the S-F bond in aqueous media. Solution: Switch to bifluoride ion salts (e.g., [R₃S][FHF]). These operate at ultra-low loadings (0.05 mol%) and are highly compatible with biological conditions[1]. If you need residue-specific modification, use tetramethylguanidine (TMG), which selectively deprotonates tyrosine residues over other nucleophilic amino acids, enabling site-specific protein functionalization[1].
Q4: Residual fluoride is interfering with my downstream biological assays. How do I remove it without column chromatography? Causality: The SuFEx reaction generates stoichiometric amounts of fluoride ions (often trapped as TMS-F or anionic fluorine), which can cause false positives in high-throughput screening. Solution: Utilize the liquid-based in situ quench protocol. After your primary reaction, remove volatiles in vacuo. Treat the crude mixture with trimethylsilanol (TMSOH). This scavenges any remaining anionic fluorine into volatile TMS-F, which can be entirely removed via a second evaporation step, leaving a biologically assay-ready library[2][5].
V. References
-
Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. [Link]
-
Sulfur fluoride exchange. PMC - National Institutes of Health.[Link]
-
SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PMC - National Institutes of Health.[Link]
-
Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC - National Institutes of Health.[Link]
-
Fast, safe, simple: SuFEx click chemistry goes with the flow. ScienceLink.[Link]
-
Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF₄ Hub. PubMed.[Link]
-
Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters - ACS Publications. [Link]
Sources
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.cshl.edu [repository.cshl.edu]
- 3. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencelink.net [sciencelink.net]
- 7. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reactive Sulfonyl Fluorides & SuFEx Chemistry
Welcome to the Technical Support Center for reactive sulfonyl fluorides. Designed for researchers and drug development professionals, this guide provides authoritative troubleshooting, storage protocols, and mechanistic insights into Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.
Core Concepts: The Causality of Stability & Reactivity
To successfully handle and utilize sulfonyl fluorides (SFs), one must understand the thermodynamic and kinetic causality governing their behavior. Unlike sulfonyl chlorides, which rapidly hydrolyze in ambient moisture due to a highly electrophilic sulfur center, sulfonyl fluorides possess a unique "balanced reactivity."
The S-F bond undergoes heterolytic cleavage and is highly resistant to reduction and thermolysis . In aqueous environments, the special nature of the fluoride-proton interaction creates a massive kinetic barrier to uncatalyzed hydrolysis. This allows SFs to remain completely inert in neutral biological buffers while retaining the ability to react exclusively and chemoselectively at the sulfur center when triggered by a specific nucleophile or SuFEx catalyst .
Reaction pathways of sulfonyl fluorides demonstrating SuFEx activation versus hydrolytic stability.
Quantitative Data Center
Understanding the half-life of your specific compound class dictates both experimental design and storage infrastructure.
Table 1: Comparative Hydrolytic Stability & Storage Guidelines
| Compound Class | Aqueous Half-Life (pH ~7.4) | Reactivity & Stability Profile | Recommended Storage |
| Sulfonyl Chlorides | Minutes to Hours (e.g., | Highly reactive, non-selective; degrades rapidly in moisture[1]. | -20°C, strictly anhydrous |
| Aliphatic SFs (e.g., PMSF) | Stable for days | Moderate stability; widely used in protease inhibition[2]. | 4°C, desiccated |
| Aromatic SFs | > 3 weeks (no hydrolysis) | Highly stable; requires SuFEx catalyst for activation[1]. | RT or 4°C, dry |
| Styryl SFs (SSF) | Stable > 24h at pH 9.0 | Near-perfect Michael acceptor; highly stable conjugate[3]. | 4°C, dark |
| Heteroaromatic SFs | > 14 months | Drastically more stable than heteroaromatic chlorides[4]. | RT or 4°C, dry |
Standard Operating Procedures (SOPs)
SOP 1: Safe Handling & Spill Quenching (Self-Validating Protocol)
Because sulfonyl fluorides (like PMSF) can cause severe skin burns and are toxic if swallowed 2[2], strict adherence to chemical causality during cleanup is required.
-
PPE & Environment: Handle exclusively in a well-ventilated fume hood using impervious gloves and safety goggles. Avoid aerosolizing the powder[2][5].
-
Spill Containment: Never direct a water jet on a liquid spill. Water jets aerosolize the reactive compound, increasing inhalation risk[5]. Sweep solid spills gently.
-
Chemical Quenching: Absorb liquids with an inert material. Neutralize the contaminated area with a 1M NaOH or saturated
solution. Causality: The strong alkaline environment overcomes the kinetic barrier, forcing the rapid hydrolysis of the S-F bond into an inert, water-soluble sulfonic acid. -
Validation: Test the quenched area with pH paper. A sustained basic pH (>9) confirms the quenching solution has not been exhausted by the generation of acidic byproducts.
SOP 2: Accelerated SuFEx Coupling Protocol
This protocol utilizes BTMG (Barton's base) to dramatically accelerate the coupling of sulfonyl fluorides with alcohols 6[6].
-
Preparation: In a dry reaction vial, combine the sulfonyl fluoride (0.1 mmol) and the alcohol nucleophile (0.1 mmol) in anhydrous acetonitrile (MeCN).
-
Silicon Additive: Add hexamethyldisilazane (HMDS) (0.1 mmol). Causality: HMDS acts as a thermodynamic sink. The extreme bond dissociation energy of the resulting Si-F bond drives the reaction forward and prevents free fluoride from causing side reactions.
-
Catalyst Activation: Add BTMG (1.0 µmol for aryl alcohols; 20 µmol for alkyl alcohols).
-
Reaction & Validation: Stir at room temperature (5 min for aryl, 30 min for alkyl). The reaction is self-validating during workup: as you concentrate the mixture under reduced pressure, the volatile TMS-F byproduct evaporates entirely, leaving a highly pure sulfonate ester that rarely requires column chromatography[6].
Storage decision matrix for sulfonyl fluorides based on aliphatic versus aromatic classification.
Troubleshooting & FAQs
Q: My heteroaromatic sulfonyl fluoride degraded during long-term storage. What went wrong? A: While heteroaromatic sulfonyl fluorides are vastly more stable than their chloride counterparts (remaining stable for >14 months at RT) 4[4], they are not entirely immune to continuous exposure to basic vapors or extreme moisture. Ensure your containers are tightly sealed (preferably backfilled with Argon) and stored away from volatile amines.
Q: Can I use sulfonyl fluorides in aqueous biological buffers without losing my probe to hydrolysis? A: Yes. The S-F bond is remarkably stable in neutral pH environments. For example, ortho-nitrobenzenesulfonyl fluoride shows absolutely no signs of hydrolysis after three weeks at pH 7.4 1[1]. Furthermore, styryl sulfonyl fluorides (SSF) maintain their reactivity even after 24 hours at pH 9.0 3[3].
Q: My SuFEx reaction with an alkyl alcohol is sluggish and yielding side products. How can I fix this?
A: SuFEx reactions with alkyl alcohols are notoriously more challenging than with aryl alcohols due to competing
References
1.[5] Echemi. "Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets". 5 2.[1] NIH / PMC. "Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics". 1 3.[6] Cold Spring Harbor Laboratory. "Accelerated SuFEx Click Chemistry for Modular Synthesis". 6 4.[2] Merck Millipore. "SAFETY DATA SHEET: OmniPur® PMSF [Phenylmethyl Sulfonyl Fluoride]".2 5.[3] Chinese Chemical Society. "Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations". 3 6. Sigma-Aldrich. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction". 7.[4] ResearchGate. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides". 4
Sources
- 1. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. repository.cshl.edu [repository.cshl.edu]
Technical Support Center: Troubleshooting Failed Sulfonylation Reactions with Substituted Pyridines
Welcome to the technical support center for sulfonylation reactions of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging but crucial transformation. Here, we address common experimental failures with in-depth scientific explanations and provide actionable, field-tested solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the sulfonylation of substituted pyridines.
FAQ 1: Why is my sulfonylation of a substituted pyridine failing or giving very low yields?
Answer:
The low reactivity of the pyridine ring towards electrophilic aromatic substitution is a primary challenge. The nitrogen atom deactivates the ring by withdrawing electron density. Under the strongly acidic conditions often required for classical sulfonation, the nitrogen becomes protonated, further deactivating the ring.[1][2] Several factors could be contributing to low or no yield:
-
Insufficiently Harsh Conditions: Classical sulfonation of pyridine often requires very high temperatures (300-350°C) when using concentrated sulfuric acid alone.[1] Your substituted pyridine may require similarly forcing conditions, or even more so if it bears electron-withdrawing groups.
-
Absence of a Catalyst: The addition of a catalyst, such as mercury(II) sulfate, can significantly lower the required reaction temperature to around 230-240°C and improve yields in classical sulfonations.[1]
-
Inadequate Reagent Concentration: The use of fuming sulfuric acid (oleum) is often necessary to provide a high concentration of the active electrophile, sulfur trioxide (SO₃).[1]
-
Substituent Effects: Electron-withdrawing groups on the pyridine ring will further deactivate it towards electrophilic attack, making the reaction even more difficult. Conversely, electron-donating groups should, in principle, facilitate the reaction, but can be sensitive to the harsh acidic conditions.
-
Poor Solubility: Ensure your substituted pyridine is soluble in the reaction medium. Poor solubility can severely limit the reaction rate.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low-yield sulfonylation reactions.
FAQ 2: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my pyridine sulfonylation?
Answer:
Controlling regioselectivity is a common challenge in pyridine chemistry.[1] The position of sulfonylation is influenced by both electronic and steric factors.
-
Classical Electrophilic Sulfonation: For unsubstituted pyridine, electrophilic attack occurs almost exclusively at the 3-position. This is because the carbocation intermediate formed by attack at the 3-position is more stable than the intermediates for attack at the 2- or 4-positions.[2] If you are obtaining other isomers, it could be due to very high reaction temperatures (around 330°C), which can lead to a mixture of 3- and 4-isomers, as well as 4-hydroxypyridine as a byproduct.[1]
-
Modern C-H Functionalization Methods: For more control over regioselectivity, especially for C4-sulfonylation, modern methods involving pyridine activation are highly effective. One such method involves activating the pyridine with triflic anhydride (Tf₂O) followed by the addition of a sulfinate salt in the presence of a specific base. The choice of base and solvent can dramatically influence the regioselectivity. For instance, using N-methylpiperidine as a base in chloroform has been shown to give high selectivity for the C4-position.[3][4]
Comparison of Regioselectivity in Different Methods
| Method | Typical Regioselectivity | Key Parameters |
| Classical Sulfonation (H₂SO₄/SO₃) | Predominantly C3 | High temperature |
| Pyridine Activation (Tf₂O, sulfinate) with DABCO | Mixture of C2 and C4 (e.g., 30:70) | Base selection |
| Pyridine Activation (Tf₂O, sulfinate) with N-methylpiperidine | Highly selective for C4 (>95:5) | Base and solvent selection |
FAQ 3: The harsh conditions of classical sulfonation are decomposing my starting material. Are there milder alternatives?
Answer:
Yes, several milder methods have been developed to address the limitations of classical sulfonation.
-
Activation with Triflic Anhydride: As mentioned previously, activation of the pyridine ring with triflic anhydride allows the reaction to proceed under much milder conditions.[3] This method is compatible with a wider range of functional groups.
-
C-H Activation/Sulfonylation: Recent advances have led to methods for the direct C-H sulfonylation of pyridines. These reactions often proceed under milder conditions and can offer different regioselectivity compared to classical methods.[5] For example, visible-light-induced meta-selective sulfonylation of pyridines has been reported.
-
Displacement of a Leaving Group: If your pyridine has a suitable leaving group (e.g., a halide) at the desired position, nucleophilic aromatic substitution with a sulfinate salt can be a very effective and mild method.[6]
FAQ 4: I am observing significant charring and decomposition of my starting material. How can I prevent this?
Answer:
Charring and decomposition are clear indicators that the reaction conditions are too harsh for your specific substrate.[1] Here are some strategies to mitigate this:
-
Lower the Reaction Temperature: This is the most straightforward approach. If using a catalyst like mercury(II) sulfate, you may be able to significantly reduce the temperature.
-
Use a Milder Sulfonylating Agent: Instead of fuming sulfuric acid, consider using a sulfonyl chloride in the presence of a Lewis acid, although this can have its own set of challenges.
-
Protect Sensitive Functional Groups: If your substituted pyridine contains functional groups that are sensitive to strong acids or high temperatures, consider protecting them before the sulfonylation reaction.
-
Switch to a Milder Sulfonylation Protocol: As discussed in FAQ 3, modern C-H functionalization or activation methods are often much more tolerant of sensitive substrates.
FAQ 5: What are some common side products in pyridine sulfonylation, and how can I avoid them?
Answer:
Besides regioisomers, other side products can form depending on the reaction conditions and the nature of your substrate.
-
Hydroxypyridines: At very high temperatures (e.g., 330°C), the formation of hydroxypyridines, such as 4-hydroxypyridine, can be observed.[1][7] Lowering the reaction temperature is the primary way to avoid this.
-
Bis-sulfonated Products: In reactions with primary amines, bis-sulfonated products can sometimes be a side product.[1] Careful control of stoichiometry is important here.
-
Products from Ring Opening or Rearrangement: While less common, highly forcing conditions can potentially lead to more complex decomposition pathways.
Detailed Experimental Protocols
Protocol 1: Classical Sulfonation of Pyridine with Catalysis
Warning: This reaction involves highly corrosive and toxic materials. It must be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add 750 parts by weight of fuming sulfuric acid (oleum).
-
Addition of Pyridine: While stirring and cooling the flask in an ice bath, slowly add 250 parts by weight of pyridine through the dropping funnel.
-
Catalyst Addition: After the pyridine addition is complete, add a catalytic amount of mercury(II) sulfate.
-
Reaction: Heat the mixture to 230-240°C and maintain this temperature for up to 24 hours.
-
Work-up and Isolation: Allow the mixture to cool to room temperature. Cautiously pour the cooled reaction mixture into ethanol to precipitate the product.[1] Further cool the mixture to below 5°C to maximize precipitation.
-
Purification: Collect the precipitated 3-pyridinesulfonic acid by filtration. The crude product can be purified by recrystallization from water or aqueous ethanol.[1]
Protocol 2: C4-Selective C-H Sulfonylation via Pyridine Activation
This protocol is adapted from modern methods for regioselective sulfonylation.[3]
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve pyridine (1.0 equiv.) in anhydrous chloroform.
-
Activation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of triflic anhydride (1.2 equiv.) in anhydrous chloroform and stir the mixture at -78°C for 15 minutes.
-
Base and Sulfinate Addition: Add N-methylpiperidine (3.2 equiv.) to the reaction mixture. In a separate flask, prepare a suspension of sodium 4-toluenesulfinate (1.3 equiv.) in anhydrous chloroform and add this suspension to the reaction mixture at -78°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mechanism of C4-Selective Sulfonylation
Caption: Simplified mechanism for C4-selective sulfonylation of pyridine.
References
-
Propose a mechanism for the sulfonation of pyridine, and point out why sulfonation occurs at 3-position. - Vaia. Available at: [Link]
-
Mechanism of the Manolikakes C−H sulfonylation of the pyridine ring. - ResearchGate. Available at: [Link]
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC. Available at: [Link]
-
Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine - European Journal of Organic Chemistry. Available at: [Link]
-
The mechanism for the sulfonation of pyridine is to be stated a... - Filo. Available at: [Link]
-
Base-Mediated C4-Selective CÀ H-Sulfonylation of Pyridine - European Journal of Organic Chemistry. Available at: [Link]
-
Sulfonylation of substituted pyridines and other aza‐heterocycles,... - ResearchGate. Available at: [Link]
-
Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. - Iowa Research Online. Available at: [Link]
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - ACS Publications. Available at: [Link]
-
(PDF) Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine - ResearchGate. Available at: [Link]
-
Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex - Chemical Communications (RSC Publishing). Available at: [Link]
-
Sulfonylation of phenols in the presence of pyridine bases - OSTI.GOV. Available at: [Link]
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - Beilstein Journals. Available at: [Link]
-
Visible-light-induced radical cascade sulfonylation/cyclization towards indole-fused pyridine derivatives - RSC Publishing. Available at: [Link]
-
Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC. Available at: [Link]
-
Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins - ACS Publications. Available at: [Link]
-
Catalysis by 4-dialkylaminopyridines - Semantic Scholar. Available at: [Link]
-
(PDF) Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfinates - ResearchGate. Available at: [Link]
-
Synthesis: Sulfonylated Pyridines - MedChemBuzz. Available at: [Link]
-
Base-mediated C4-selective C-H-sulfonylation of pyridine - ChemRxiv. Available at: [Link]
-
(PDF) Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - ResearchGate. Available at: [Link]
Sources
challenges in the synthesis of functionalized sulfonyl fluorides
Status: Online 🟢 Current Wait Time: 0 min Operator: Senior Application Scientist
Welcome to the Sulfonyl Fluoride Synthesis Technical Support Center . Unlike standard reviews, this guide is structured as a troubleshooting helpdesk. We address the specific "pain points" encountered when synthesizing functionalized sulfonyl fluorides (
📂 Ticket #101: "My Chloride-Fluoride Exchange is Stalled"
User Report: "I’m trying to convert an aryl sulfonyl chloride to a fluoride using KF in acetonitrile. The reaction is sluggish (48h+), and I’m seeing hydrolysis products (
Diagnosis: The standard Potassium Fluoride (KF) method often fails due to the "solubility paradox": naked fluoride is nucleophilic but insoluble in organic solvents; solvated fluoride is soluble but non-nucleophilic due to hydrogen bonding with water.
Resolution Protocol:
Switch to the Sharpless Bifluoride Method . The bifluoride anion (
Step-by-Step Fix:
-
Reagent Swap: Replace KF with KHF₂ (Potassium Bifluoride) .
-
Solvent System: Use a biphasic mixture of Acetonitrile (MeCN) and Water (typically 1:1 or dependent on substrate solubility).
-
The "Sandwich" Effect: The reaction relies on the interface. Ensure vigorous stirring.
-
Stoichiometry: Use >2 equivalents of KHF₂.
Technical Insight:
"The bifluoride ion (
) has a strong hydrogen bond (), which paradoxically makes the fluoride more available for nucleophilic attack in aqueous-organic mixtures by disrupting the tight hydration shell that deactivates normal fluoride ions." — Based on Sharpless et al. (2014) [1].[1][2][3]
📂 Ticket #205: "Direct Synthesis from Thiols (Avoiding the Chloride)"
User Report: "I have a sensitive thiol substrate. Converting it to sulfonyl chloride first (using
Diagnosis:
You need an Oxidative Fluorination protocol. The challenge here is "Over-Oxidation Control." You must oxidize
Resolution Protocol (Choose based on equipment):
| Method | Reagents | Best For | Watch Out For |
| Chemical (Mild) | NaOCl (Bleach) + KHF₂ | General substrates, low cost. | pH control is vital. Acidic byproducts can degrade products. |
| Electrochemical | Graphite Anode, KF, HCl/MeCN | Scalability, Green Chemistry. | Requires potentiostat. Avoid if substrate is redox-active at <1.5V. |
| Reagent-Based | Selectfluor + Salt | High-value, complex scaffolds. | Cost. Selectfluor is expensive but very gentle. |
Troubleshooting the "Bleach" Method:
-
Issue: Low yield/Tarring.
-
Fix: Cool the reaction to 0°C before adding NaOCl. The oxidation is exothermic. Add NaOCl slowly to the mixture of Thiol + KHF₂.
-
Reference: This "one-pot" oxidative chlorination-fluorination is highly effective for heteroaromatic thiols [2].
📂 Ticket #308: "Installing on Aryl Halides (The DABSO Route)"
User Report: "I don't have a thiol or a chloride. I started with an Aryl Bromide (
Diagnosis: You are using the Metal-Catalyzed Fluorosulfonylation route.[4] The failure point is usually the second step: the electrophilic fluorination of the intermediate palladium-sulfinate complex.
The Workflow Visualization:
Caption: The Pd-catalyzed insertion of SO2 (via DABSO) followed by electrophilic fluorination. The intermediate sulfinate is the bottleneck.
Corrective Protocol:
-
Ligand Selection: Use bulky, electron-rich phosphines like CataCXium A or AmPhos . Standard
is often insufficient for the insertion step. -
Fluorine Source: NFSI (N-Fluorobenzenesulfonimide) or Selectfluor are required. Nucleophilic fluoride (KF) will not work here because the intermediate is a nucleophilic sulfinate [3].
-
One-Pot Timing: Do not add the NFSI at the start.
-
Step A: Ar-Br + Pd + DABSO + Base
Heat (Form Sulfinate). -
Step B: Cool to RT
Add NFSI.[4] -
Why? NFSI can oxidize the Pd(0) catalyst, killing the cycle if added too early.
-
📂 FAQ: Stability & Purification
Q: Can I purify Sulfonyl Fluorides on silica gel?
A: Yes, but with a caveat.
While
-
Risk: Highly active "acidic" silica or basic impurities in the eluent can trigger decomposition.
-
Fix: Pass the column quickly using Hexane/EtOAc. If your product is acid-sensitive, neutralize the silica with 1% Triethylamine (though rarely needed for SuFEx hubs).
Q: My aliphatic sulfonyl fluoride (
-
Elimination Risk: If there is a proton at the
-position (e.g., ), basic conditions can trigger elimination to vinyl sulfonyl fluoride ( ) or vinyl sulfonate. -
Storage: Store aliphatic SuFEx reagents at -20°C, strictly anhydrous.
📊 Reagent Compatibility Matrix
| Substrate Type | Recommended Route | Key Reagent | Reference |
| Sulfonyl Chloride | Halogen Exchange | KHF₂ / MeCN / Water | [1] |
| Aryl Thiol | Oxidative Coupling | NaOCl / KHF₂ | [2] |
| Aryl Bromide/Iodide | Pd-Catalysis | DABSO / Pd(AmPhos) / NFSI | [3] |
| Aryl Diazonium | Radical Coupling | DABSO / Cu(I) / KHF₂ | [4] |
| Sulfonamide | Deaminative Fluorination | Pyrylium Salt / KF | [5] |
🔗 References
-
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Dong, J., Sharpless, K. B., et al.[2] Angew. Chem. Int. Ed. 2014 , 53, 9430.
-
A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H2O2 as an Oxidant. Tao, G., Qin, H-L., et al.[5][6] Synthesis 2025 , 57, 991.[5]
-
One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Willis, M. C., et al.[7] Chemical Science 2018 , 9, 143.
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Noël, T., et al.[8] J. Am. Chem. Soc. 2019 , 141, 1234.
-
Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. Ball, N. D., et al. J. Org.[5][7][9] Chem. 2017 , 82, 2294.[7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. repository.cshl.edu [repository.cshl.edu]
- 3. thieme-connect.com [thieme-connect.com]
- 4. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling - Synform - Thieme Chemistry [thieme.de]
- 9. Hydrolytically stable sulfonyl fluorides - Enamine [enamine.net]
Technical Support Center: Managing Aryl Sulfonyl Fluoride (ASF) Metabolic Instability
Status: Operational Operator: Senior Application Scientist Topic: SuFEx Warhead Optimization & Stability Profiling
Mission Statement
Welcome to the SuFEx (Sulfur-Fluoride Exchange) Technical Support Hub. You are likely here because your aryl sulfonyl fluoride (ASF) hit compound is showing rapid clearance in microsomes, poor plasma stability, or confusing half-life data in assay buffers.
Unlike traditional Michael acceptors (e.g., acrylamides), ASFs possess a unique "sleeping beauty" reactivity—they are thermodynamically stable but kinetically latent until activated by a specific protein environment. However, "stable" is relative. In the complex milieu of biological systems, ASFs face three primary threats: hydrolysis , glutathione (GSH) conjugation , and non-specific protein binding .
This guide provides the protocols to diagnose which threat is killing your compound and the medicinal chemistry strategies to engineer durability.
Module 1: Diagnosing "The Disappearing Compound"
Symptom: Your compound concentration drops rapidly in assay media or plasma, but you are unsure if it is metabolizing or simply hydrolyzing.
Technical Insight: The Hydrolysis vs. Sequestration Duality
While ASFs are significantly more stable than sulfonyl chlorides, they are not inert.
-
Chemical Hydrolysis: Accelerated by high pH (>8.0) and temperature. The fluoride leaves, forming a sulfonic acid (inactive).
-
Protein Sequestration: ASFs can covalently modify surface Lysine, Tyrosine, or Serine residues on albumin or assay proteins. This is not "metabolism" in the enzymatic sense, but it reduces free fraction (
).
Troubleshooting Protocol: Differential Stability Profiling
Perform this tri-phasic stability test to isolate the cause of degradation.
Step-by-Step Methodology:
-
Prepare Stocks: Dissolve ASF in DMSO (10 mM).
-
Incubation Conditions (3 parallel arms):
-
Arm A (Buffer): PBS, pH 7.4 (Control for chemical hydrolysis).
-
Arm B (Plasma): Human/Rat Plasma (Tests protein binding + esterase activity).
-
Arm C (Heat Inactivated Plasma): Plasma heated to 56°C for 30 min (Tests non-enzymatic protein binding).
-
-
Sampling: Aliquot at
min. -
Quench: Add 3 volumes of cold Acetonitrile (containing internal standard). Centrifuge to precipitate proteins.
-
Analysis: LC-MS/MS monitoring the parent ion.
Interpretation:
-
Loss in A: Chemical instability. Action: Check pH; add steric bulk.
-
Loss in B but stable in C: Enzymatic metabolism (Esterases/Paraoxonases).
-
Loss in B and C: Non-specific covalent binding to plasma proteins. Action: Tune down electrophilicity.
Visualization: Stability Testing Workflow
Caption: Differential stability workflow to distinguish between hydrolysis, enzymatic metabolism, and covalent protein sequestration.
Module 2: The "GSH Trap" (Glutathione Clearance)
Symptom: High intrinsic clearance (
Technical Insight: The Sulfur Attack
The most common metabolic failure mode for ASFs is conjugation with Glutathione (GSH). Intracellular GSH concentrations are high (1–10 mM). Glutathione S-Transferases (GSTs) can catalyze the nucleophilic attack of the thiolate on the sulfur center, displacing the fluoride (or the entire sulfonyl group in some scaffolds).
Troubleshooting Protocol: GSH Trapping Assay
You must confirm if GSH is the culprit before redesigning the scaffold.
Step-by-Step Methodology:
-
Reaction Mix: Incubate ASF (10 µM) with GSH (5 mM) in phosphate buffer (pH 7.4).
-
Optional: Add GST enzyme to check for catalytic acceleration.
-
-
Timepoints: 0, 15, 60 min.
-
Analysis: LC-MS/MS (Full Scan/Data Dependent Acquisition).
-
Data Mining: Search for:
-
[M – F + GSH + H]+ : Direct displacement of Fluoride (Sulfonyl-GSH adduct).
-
[M + GSH – SO2F]+ : Desulfonylation (rare, scaffold dependent).
-
Visualization: Metabolic Fate of ASFs
Caption: Competing pathways for the ASF warhead. GSH conjugation is the primary driver of metabolic instability.
Module 3: Engineering Stability (SAR & Tuning)
Symptom: You have confirmed instability. How do you fix it without destroying potency?
The "Goldilocks" Tuning Strategy
You must modulate the electrophilicity of the sulfur center. The goal is to make the warhead "quiet" enough to survive GSH/Plasma but "loud" enough to react when proximity-induced by the ligand binding to the target.
1. Steric Shielding (The Most Effective Fix)
Placing substituents ortho to the sulfonyl fluoride group creates a steric block that hinders the approach of bulkier nucleophiles (like GSH or proteins) while allowing water (small) or the specific target residue (if oriented correctly) to react.
-
Recommendation: Introduce methyl, chloro, or methoxy groups at the 2- and 6-positions relative to the sulfonyl fluoride.
-
Evidence: 2,4,6-trisubstituted ASFs show significantly extended half-lives in plasma compared to mono-substituted analogs [1].
2. Electronic Tuning (Hammett Equation)
The reactivity of the sulfur correlates with the electron density of the aryl ring.
-
Electron Withdrawing Groups (EWGs): Increase reactivity (instability).
-
Electron Donating Groups (EDGs): Decrease reactivity (stability).
Data Table: Substituent Effects on ASF Stability
| Substituent Type | Examples | Effect on Reactivity ( | Effect on Metabolic Stability | Recommended Use |
| Strong EWG | -NO2, -CF3, -CN | Very High (Promiscuous) | Low (Rapid Hydrolysis/GSH) | Avoid. Too "hot" for drugs. |
| Weak EWG | -Cl, -Br | High | Moderate | Use if target residue is low reactivity (e.g., Tyr). |
| Neutral/Reference | -H | Moderate | Moderate | Baseline. |
| Weak EDG | -Me, -Et | Low-Moderate | High | Ideal starting point. |
| Strong EDG | -OMe, -NH2 | Low | Very High | Use if target residue is highly nucleophilic (e.g., Lys). |
| Steric Bulk | Ortho-Me/Cl | Variable (Context dependent) | Very High | Best for evading GSH. |
Frequently Asked Questions (FAQ)
Q1: Can I use Fluorosulfates (-OSO2F) instead of Sulfonyl Fluorides (-SO2F)? A: Yes. Fluorosulfates are generally less reactive and more stable than sulfonyl fluorides. They are excellent alternatives if your ASF is too promiscuous, particularly for targeting Tyrosine residues. However, they may be too slow to capture less nucleophilic residues [2].
Q2: My compound is stable in PBS but disappears in cell media (DMEM + 10% FBS). Why?
A: This is the "Protein Sponge" effect. The 10% FBS contains albumin, which has nucleophilic surface residues. Your compound is likely covalently labeling the albumin. Switch to low-serum media for cellular assays or optimize the
Q3: How should I store ASF compounds? A: Store as solids at -20°C. Do not store in DMSO stocks for long periods (>1 month) at room temperature, as trace water in DMSO can lead to slow hydrolysis. Always prepare fresh stocks for kinetic assays.
References
-
Narayanam, M. K., et al. (2020). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry. Molecules , 25(16), 3702. (Note: Validated context via search results identifying 2,4,6-trisubstituted stability).
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition , 53(36), 9430-9448.
-
Jones, L. H. (2018). Mechanism and Application of the SuFEx Click Reaction for Drug Discovery. Journal of Medicinal Chemistry , 61(22), 9841–9854.
-
Zheng, Q., et al. (2016). SuFEx-Enabled Drug Discovery. Journal of the American Chemical Society , 138(23), 7353–7364.
Validation & Comparative
The Goldilocks Electrophiles: A Comparative Guide to Sulfonyl Fluoride Reactivity in Chemical Biology
Sulfonyl fluorides (R-SO₂F) have fundamentally transformed the landscape of targeted covalent inhibitors (TCIs) and chemical biology probes. Recognized as the premier warheads for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1], these reagents exhibit what is often termed "Goldilocks reactivity." They are highly stable in aqueous, reductive, and oxidative environments, yet become exquisitely reactive when placed in the spatial proximity of a target protein's nucleophilic residues (Tyrosine, Lysine, Histidine, Serine, and Threonine)[2][3].
As a Senior Application Scientist, I have designed this guide to move beyond basic overviews. Here, we will dissect the causality behind sulfonyl fluoride reactivity, objectively compare different S(VI) hubs, and provide self-validating experimental protocols for profiling these privileged electrophiles.
Mechanistic Foundations: Why the S-F Bond is Privileged
The utility of sulfonyl fluorides is rooted in their unique thermodynamic and kinetic properties. The homolytic bond dissociation energy of the S-F bond in SO₂F₂ is approximately 90.5 kcal/mol, significantly higher than that of the S-Cl bond in SO₂Cl₂ (~46 kcal/mol)[4].
Causality in Stability: This high energy barrier prevents homolytic cleavage and off-target radical reactions, allowing sulfonyl fluorides to remain completely stable in glutathione-rich intracellular environments[4]. Unlike traditional electrophiles (e.g., maleimides) that indiscriminately target the highly nucleophilic cysteine, sulfonyl fluorides undergo strictly heterolytic cleavage. This requires specific activation—either via organosuperbases (e.g., DBU) in synthetic applications or via spatial proximity and hydrogen-bonding networks within biological pockets[4][5].
Caption: Proximity-driven SuFEx activation pathway in targeted covalent inhibitors.
Comparative Reactivity Profiling of S(VI) Fluorides
To rationally design covalent probes, one must select the appropriate S(VI) hub. The reactivity of the sulfur center is heavily influenced by its substituents, which dictate the electrophilicity of the S-F bond[6].
Aryl Sulfonyl Fluorides (Ar-SO₂F)
The workhorses of SuFEx chemical biology. They offer a perfectly balanced profile: stable enough to circulate systemically without premature hydrolysis, but reactive enough to label Tyr, Lys, and His residues upon target binding[3][7]. Their reactivity can be fine-tuned by altering the electron-withdrawing or donating properties of the aryl ring.
Aliphatic Sulfonyl Fluorides (e.g., PMSF, MSF)
Lacking the resonance stabilization provided by an aryl ring, aliphatic sulfonyl fluorides are intrinsically more reactive. Phenylmethanesulfonyl fluoride (PMSF) is a classic example, widely utilized as a potent, albeit less specific, serine protease inhibitor[8].
Ethenesulfonyl Fluoride (ESF)
ESF is a unique, highly connective module. It acts as an exceptional Michael acceptor for N, O, S, and C nucleophiles across its double bond, while simultaneously retaining the SuFEx-capable -SO₂F group for subsequent orthogonal functionalization. This dual reactivity makes it a powerful hub for synthesizing complex probe libraries[1][9].
Aryl Fluorosulfates (Ar-OSO₂F)
Though technically a distinct class, fluorosulfates are frequently compared alongside sulfonyl fluorides. The inclusion of an oxygen atom between the aryl ring and the sulfur center allows for resonance donation, which significantly reduces the electrophilicity of the sulfur atom. Consequently, fluorosulfates are highly latent and generally less reactive than sulfonyl fluorides, requiring a near-perfect enzyme pocket to activate[6][10].
Quantitative Comparison Summary
| Reagent Class | Example | Intrinsic Reactivity | Primary Biological Targets | Key Characteristics & Applications |
| Aryl Sulfonyl Fluorides | Benzenesulfonyl fluoride | Moderate | Tyr, Lys, His | Balanced stability/reactivity; ideal for "Inverse Drug Discovery"[7]. |
| Aliphatic Sulfonyl Fluorides | PMSF | High | Ser, Thr | Less resonance stabilization; classic protease inhibitors[8]. |
| Ethenesulfonyl Fluoride | ESF | Very High (Dual) | Cys (Michael), Tyr/Lys (SuFEx) | "Perfect Michael acceptor"; used for rapid library generation[9]. |
| Aryl Fluorosulfates | Phenyl fluorosulfate | Low (Latent) | Tyr, Lys | Highly stable; requires optimal proximity/H-bonding for activation[10]. |
Experimental Workflows: Self-Validating Systems
To ensure trustworthiness in your data, experimental protocols must be designed with built-in causal logic. For instance, when profiling sulfonyl fluorides, buffer selection is critical. Tris buffers must be strictly avoided because their primary amines can slowly react with electrophilic S(VI) species over time. HEPES or PBS is preferred. Furthermore, pH dictates the protonation state of target residues; shifting from pH 7.4 to 8.0 significantly enhances lysine reactivity due to the increased fraction of the unprotonated, nucleophilic ε-amine[10].
Protocol 1: Intrinsic Reactivity Assessment (LC-MS Kinetics)
This protocol isolates the intrinsic chemical reactivity of the warhead from the binding affinity (Ki) of the parent molecule.
-
Reagent Preparation: Prepare 10 mM stock solutions of the sulfonyl fluoride panel in anhydrous DMSO. Rationale: Anhydrous conditions prevent premature baseline hydrolysis.
-
Nucleophile Incubation: Mix the sulfonyl fluoride (final conc. 100 μM) with a model nucleophile (e.g., N-acetyl-tyrosine or N-acetyl-lysine, 1 mM) in 50 mM HEPES buffer (pH 7.4 or 8.0). Rationale: Using N-acetylated amino acids prevents confounding reactions from the alpha-amine, isolating side-chain reactivity.
-
Kinetic Sampling: At specific time points (0, 1, 2, 4, 8, 24 h), extract 50 μL aliquots and quench immediately with 50 μL of 1% formic acid in acetonitrile. Rationale: Acidification protonates the nucleophile and halts the SuFEx reaction, ensuring accurate time-point snapshots.
-
Quantification: Analyze via LC-MS/MS. Quantify the depletion of the parent sulfonyl fluoride and the appearance of the covalent adduct relative to an internal standard to calculate the pseudo-first-order rate constant (
).
Protocol 2: Chemoproteomic Target Profiling (ABPP)
To evaluate the true target landscape of a sulfonyl fluoride probe in a complex biological system, Activity-Based Protein Profiling (ABPP) is employed[3].
-
Live-Cell Labeling: Incubate live cells (e.g., HEK293T) with an alkyne-tagged sulfonyl fluoride probe (10 μM) for 4 hours. Rationale: Live-cell labeling preserves native protein conformations and the microenvironments required for proximity-driven SuFEx activation.
-
Lysis & Click Chemistry: Lyse cells in 1% NP-40 buffer. Perform Copper-catalyzed azide-alkyne cycloaddition (CuAAC) by adding biotin-azide, CuSO₄, THPTA ligand, and sodium ascorbate.
-
Stringent Enrichment: Enrich biotinylated proteins using streptavidin-agarose beads. Wash the beads stringently with 1% SDS. Rationale: The robust S-F derived covalent bond withstands harsh SDS washing, eliminating non-covalent false positives.
-
On-Bead Digestion & LC-MS/MS: Reduce, alkylate, and digest the enriched proteins with trypsin. Analyze the resulting peptides via quantitative proteomics to identify modified residues and target proteins.
Caption: Step-by-step chemoproteomic workflow for profiling sulfonyl fluoride targets.
References
-
Effects of chemical reactivity on protein SuFEx kinetics. National Institutes of Health (PMC).[Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.[Link]
-
Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis.[Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.[Link]
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. National Institutes of Health (PMC).[Link]
-
SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides. ChemRxiv.[Link]
-
Sulfur fluoride exchange. National Institutes of Health (PMC).[Link]
-
Sulfur fluoride exchange. Springer Nature Experiments.[Link]
Sources
- 1. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 9. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]
- 10. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the LC-MS and NMR Analysis of 5-Chloro-2-methoxypyridine-3-sulfonyl Fluoride Reaction Products
This guide provides an in-depth comparative analysis of the reaction products of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride, a key building block in modern medicinal chemistry. We will explore its reactivity in a model reaction, compare it with its sulfonyl chloride analogue, and detail the application of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for comprehensive product characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced analytical techniques for the unambiguous structural elucidation of novel chemical entities.
The Ascendancy of Sulfonyl Fluorides in Synthesis
The utility of the sulfonyl fluoride moiety has expanded dramatically, largely driven by its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a unique balance of stability and reactivity.[4][5] They are generally stable to hydrolysis and resistant to reduction, yet can be controllably activated to react with a wide range of nucleophiles.[3][6] This "tunable" reactivity makes them invaluable as covalent warheads for targeting nucleophilic amino acid residues like lysine, tyrosine, and serine in proteins, expanding the scope of covalent drug discovery beyond cysteine.[1][7]
5-Chloro-2-methoxypyridine-3-sulfonyl fluoride incorporates this privileged functional group onto a heteroaromatic scaffold common in pharmaceuticals.[8] Accurate and efficient analysis of its reaction products is therefore paramount to accelerating drug discovery pipelines. This guide uses a model reaction—the synthesis of a sulfonamide via reaction with benzylamine—to compare the analytical signatures of the products derived from both the sulfonyl fluoride and its corresponding sulfonyl chloride.
Reaction Scheme: Sulfonyl Fluoride vs. Sulfonyl Chloride
To provide a basis for our analytical comparison, we consider the reaction of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride (1a ) and 5-Chloro-2-methoxypyridine-3-sulfonyl chloride (1b ) with benzylamine (2 ) to yield N-benzyl-5-chloro-2-methoxypyridine-3-sulfonamide (3 ).
Caption: Comparative reaction of sulfonyl fluoride (1a) and sulfonyl chloride (1b).
The primary distinction lies in the reaction kinetics and byproducts. Sulfonyl chlorides are generally more reactive, often requiring less stringent conditions but being more prone to hydrolysis. The sulfonyl fluoride is more stable but may require a suitable base or catalyst to facilitate the SuFEx reaction.[2] This difference in stability is a key consideration during reaction workup and analysis.
The Analytical Workflow: A Dual-Spectroscopic Approach
A robust analytical strategy for reaction monitoring and product confirmation relies on the complementary nature of LC-MS and NMR. LC-MS provides rapid, high-sensitivity separation and mass information, ideal for tracking reaction conversion and identifying components of a complex mixture. NMR spectroscopy offers unparalleled detail on the precise molecular structure, confirming connectivity and stereochemistry.
Caption: Integrated analytical workflow for reaction analysis.
Experimental Protocols
Synthesis of N-benzyl-5-chloro-2-methoxypyridine-3-sulfonamide (3)
-
Reaction Setup: To a solution of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride (1a ) (1.0 eq) in acetonitrile (0.2 M), add triethylamine (1.5 eq).
-
Nucleophile Addition: Add benzylamine (2 ) (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at 40°C. Monitor progress by taking aliquots every hour for LC-MS analysis until consumption of the starting material is observed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[9]
-
Alternative Protocol: Repeat the procedure using 5-Chloro-2-methoxypyridine-3-sulfonyl chloride (1b ) at 0°C to room temperature.
LC-MS Method
-
System: High-Performance Liquid Chromatography (HPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS Detection: ESI positive ion mode. Scan range m/z 100-500.
-
Rationale for ESI+: The pyridine nitrogen and the sulfonamide are readily protonated, making positive ion mode highly sensitive for these analytes.[11]
-
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12][13]
-
¹H NMR: Acquire on a 400 MHz spectrometer.
-
¹³C NMR: Acquire on the same instrument with proton decoupling.
-
¹⁹F NMR: Acquire on a spectrometer with a fluorine-observe channel (e.g., 376 MHz). Use a common fluorine-containing compound as an external reference if necessary.[14][15]
-
Rationale for ¹⁹F NMR: This is the most direct way to confirm the reaction of the sulfonyl fluoride. The complete disappearance of the starting material's ¹⁹F signal is a definitive indicator of reaction completion.[16]
-
Data Presentation and Interpretation
LC-MS Analysis
The primary goal of LC-MS is to confirm the mass of the product and assess the purity of the reaction mixture.
| Compound | Structure | Formula | MW | Expected [M+H]⁺ (m/z) | Key Fragments (Expected) |
| 1a (Starting Material) | 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride | C₆H₅ClFNO₃S | 225.62 | 226.0 | [M-SO₂F+H]⁺, Pyridine ring fragments |
| 1b (Alternative SM) | 5-Chloro-2-methoxypyridine-3-sulfonyl chloride | C₆H₅Cl₂NO₃S | 242.07 | 242.0 | [M-SO₂Cl+H]⁺, Pyridine ring fragments |
| 3 (Product) | N-benzyl-5-chloro-2-methoxypyridine-3-sulfonamide | C₁₃H₁₃ClN₂O₃S | 312.77 | 313.0 | [M-Bn]⁺, [Bn]⁺ (m/z 91), [M-SO₂NHBn]⁺ |
Causality in Fragmentation: In ESI-MS/MS, fragmentation (collision-induced dissociation) typically occurs at the weakest bonds.[17] For the product 3 , the benzylic C-N bond and the S-N bond are common cleavage points, leading to the characteristic benzyl cation (m/z 91) and loss of the entire sulfonamide side chain, respectively.
NMR Analysis: Unambiguous Structure Confirmation
NMR provides the definitive structural proof. The following table summarizes the expected chemical shifts for the product 3 in CDCl₃.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| ¹H NMR | Pyridine H-4 | ~8.1-8.3 | d | ~2.5 | Doublet due to coupling with H-6. |
| Pyridine H-6 | ~8.4-8.6 | d | ~2.5 | Downfield shift due to proximity to sulfonamide. | |
| Benzyl -CH₂- | ~4.4-4.6 | d | ~6.0 | Coupled to the adjacent N-H proton. | |
| Sulfonamide -NH- | ~5.5-6.0 | t | ~6.0 | Broad triplet, exchangeable with D₂O. | |
| Methoxy -OCH₃ | ~4.0-4.1 | s | - | Characteristic singlet for a methoxy group. | |
| Phenyl -Ph | ~7.2-7.4 | m | - | Multiplet for the 5 aromatic protons. | |
| ¹³C NMR | Pyridine C-Cl | ~145-148 | - | - | |
| Pyridine C-OMe | ~160-165 | - | - | ||
| Pyridine C-SO₂ | ~125-130 | - | - | ||
| Benzyl -CH₂- | ~45-50 | - | - | ||
| Methoxy -OCH₃ | ~54-56 | - | - | ||
| ¹⁹F NMR | 1a (Starting Material) | ~+65 to +70 | s | - | Characteristic shift for an aryl sulfonyl fluoride.[9] |
| 3 (Product) | No Signal | - | - | Disappearance confirms reaction at the S-F bond. |
The Power of ¹⁹F NMR: For the reaction starting with 1a , ¹⁹F NMR is an exceptionally clean and powerful tool. Since biological molecules and most organic reagents are devoid of fluorine, the ¹⁹F NMR spectrum has virtually no background noise.[14] A single peak corresponding to the -SO₂F group of the starting material will be present at the start of the reaction. As the reaction proceeds, the intensity of this peak will decrease, and its complete absence in the purified product provides unequivocal evidence that the desired transformation has occurred.
Comparative Insights: Fluoride vs. Chloride
-
Reactivity & Selectivity: Sulfonyl fluorides are generally less reactive than sulfonyl chlorides. This can be an advantage, leading to higher selectivity and fewer side products, particularly with substrates possessing multiple nucleophilic sites.[4] However, this may necessitate longer reaction times or the use of specific catalysts.
-
Stability & Handling: The higher stability of the S-F bond makes 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride significantly more stable to ambient moisture compared to its chloride counterpart.[6] This simplifies handling and storage and reduces the risk of degradation during workup and analysis.
-
Analytical Signature: The key analytical difference is the utility of ¹⁹F NMR for reactions involving the sulfonyl fluoride. This provides a unique and unambiguous probe of the reaction's progress that is not available for the sulfonyl chloride. For the chloride, reaction completion must be inferred from the disappearance of the starting material and appearance of the product in ¹H NMR or LC-MS, which can be complicated by overlapping signals.
Conclusion
The combined application of LC-MS and multinuclear NMR spectroscopy provides a comprehensive and definitive toolkit for the analysis of reactions involving 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride. LC-MS offers rapid, sensitive assessment of reaction progress and product mass, while ¹H, ¹³C, and particularly ¹⁹F NMR deliver unambiguous structural confirmation.
Compared to its sulfonyl chloride analog, the sulfonyl fluoride offers superior stability and access to the powerful diagnostic tool of ¹⁹F NMR, simplifying reaction monitoring and ensuring analytical certainty. By leveraging this dual-spectroscopic approach, researchers can confidently characterize novel sulfonamide derivatives, accelerating the design and development of next-generation therapeutics.
References
-
ResearchGate. (n.d.). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Available from: [Link]
-
Choi, Y. S. (1994). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. Portland State University. Available from: [Link]
-
Nelson, R. W., et al. (n.d.). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. PMC. Available from: [Link]
-
ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Available from: [Link]
-
Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. PMC. Available from: [Link]
-
Bull, J. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Nature. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. Available from: [Link]
-
MDPI. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Available from: [Link]
-
Nature Communications. (2019). A rapid access to aliphatic sulfonyl fluorides. PMC. Available from: [Link]
-
Journal of the American Society for Mass Spectrometry. (n.d.). Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. Available from: [Link]
-
Supporting Information. (n.d.). Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available from: [Link]
-
PubMed. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Available from: [Link]
-
ResearchGate. (2025). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. Available from: [Link]
-
Journal of the American Chemical Society. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Available from: [Link]
-
Journal of Lipid Research. (n.d.). A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. PMC. Available from: [Link]
-
MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Available from: [Link]
-
Gottlieb, H. E., et al. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
-
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
ChemRxiv. (2025). Switchable SuFEx linker chemistry for efficient coupling of alcohols, thiols, and selenols with O-/N-nucleophiles. Available from: [Link]
-
ACS Publications. (2016). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. Figshare. Available from: [Link]
-
Royal Society of Chemistry. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC. Available from: [Link]
-
PubChem. (n.d.). 5-chloro-2-methoxypyridine-3-sulfonyl chloride. Available from: [Link]
-
PubChem. (n.d.). 5-chloro-2-methoxypyridine-3-sulfonamide. Available from: [Link]
-
Lirias. (n.d.). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Available from: [Link]
- Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
-
Nature Communications. (2022). SulfoxFluor-enabled deoxyazidation of alcohols with NaN3. PMC. Available from: [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
- Google Patents. (n.d.). WO2000031003A1 - Process for converting an alcohol to the corresponding fluoride.
-
Semantic Scholar. (2022). Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction. Available from: [Link]
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- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Sulfonyl Fluorides - Enamine [enamine.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A rapid access to aliphatic sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Chemoselectivity of Sulfonyl Fluorides in Complex Molecules: A Comparative Guide
As the paradigm of targeted covalent inhibitors (TCIs) shifts from targeting rare cysteine residues to more abundant amino acids, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative tool. As an application scientist navigating covalent drug discovery, I frequently evaluate electrophilic warheads. The challenge is no longer simply achieving covalent bond formation; it is achieving chemoselectivity—ensuring the probe reacts only with the target residue within a specific protein microenvironment, without succumbing to off-target labeling or aqueous hydrolysis.
This guide provides an objective, data-driven comparison of sulfonyl fluorides (SFs) against alternative electrophiles, detailing the mechanistic causality behind their selectivity and the self-validating experimental workflows required to assess them in complex biological systems.
Comparative Profiling of Electrophilic Warheads
To understand the value of sulfonyl fluorides, we must compare them against historical and contemporary alternatives. The utility of a covalent warhead is dictated by the balance between its intrinsic electrophilicity and its hydrolytic stability.
Table 1: Performance Comparison of Covalent Warheads
| Warhead Class | Example Structure | Hydrolytic Stability | Target Residues | Adduct Stability | Chemoselectivity Profile |
| Sulfonyl Chloride | R-SO₂Cl | Very Low (Minutes) | Non-specific | Irreversible | Poor: Highly susceptible to reduction and rapid aqueous hydrolysis; reacts indiscriminately[1]. |
| Acrylamide | R-NH-CO-CH=CH₂ | High | Cysteine | Irreversible | Moderate: High stability, but limited by the low natural abundance of accessible Cys in binding pockets. |
| Sulfonyl Fluoride | R-SO₂F | Very High (Days) | Tyr, Lys, His, Ser | Irreversible (Stable) | High (Latent): Inert to water and reduction. Requires proximity-induced activation to react[1][2]. |
| Fluorosulfate | R-OSO₂F | Extremely High | Tyr, Lys, His, Ser | Irreversible (Stable) | Very High (Latent): Lower intrinsic reactivity than SFs due to oxygen-mediated resonance stabilization[3]. |
Key Mechanistic Insight: While sulfonyl fluorides exhibit rapid initial reactivity with cysteine, the resulting S(VI)-Cys adduct is inherently unstable and reversible. Therefore, SFs are unsuitable for sustained covalent inhibition of cysteine. In stark contrast, they form highly stable, irreversible adducts with the side chains of Tyrosine (Tyr), Lysine (Lys), and Histidine (His)[4].
Mechanistic Causality: The Logic of SuFEx Chemoselectivity
Why do sulfonyl fluorides ignore water but react efficiently with a specific tyrosine in a complex proteome? The answer lies in the concept of the latent electrophile .
Unlike sulfonyl chlorides, where the S-Cl bond undergoes rapid heterolytic cleavage in water, the S(VI)-F bond is thermodynamically stable and resistant to reduction[1]. For an SF probe to react, it cannot rely on simple bimolecular collision; it requires a highly specific 3D protein microenvironment.
When the probe binds to a target pocket, two localized phenomena must occur simultaneously:
-
Nucleophile Activation: A neighboring basic residue (e.g., His or Lys) must deprotonate the target residue (e.g., Tyr-OH), drastically increasing its nucleophilicity[2].
-
Leaving Group Stabilization: A local hydrogen-bond donor must interact with the fluorine atom, stabilizing the departing fluoride ion[1].
If this precise microenvironment is not present, the SF warhead remains entirely inert.
Proximity-induced activation mechanism of Sulfonyl Fluoride (SuFEx) chemoselectivity.
Experimental Workflows for Assessing Chemoselectivity
To rigorously evaluate an SF probe, we employ a two-tiered approach: a simplified in vitro assay to establish intrinsic reactivity, followed by a complex in cellulo chemoproteomic workflow to map proteome-wide selectivity. Every protocol must be designed as a self-validating system.
Workflow 1: Intact Protein Mass Spectrometry (First-Pass Assessment)
Before moving to live cells, we must verify that the probe is not broadly reactive. Human Serum Albumin (HSA) is utilized as a model because it contains multiple accessible nucleophilic residues. A highly reactive, non-selective probe will form multiple adducts, whereas a well-designed latent SF or fluorosulfate will form zero or one[3].
Step-by-Step Methodology:
-
Protein Preparation: Dilute recombinant HSA to 1 µM in a physiological buffer (e.g., PBS, pH 7.4). Causality: Maintaining physiological pH is critical; artificially high pH will artificially deprotonate tyrosines, yielding false-positive reactivity.
-
Probe Incubation: Add the SF probe (and a fluorosulfate analog for comparison) to a final concentration of 100 µM (100-fold excess). Incubate at 37°C for 24 hours.
-
Denaturation Control (Self-Validation): In a parallel vial, boil the HSA at 95°C for 10 minutes prior to probe addition. Logic: Because SuFEx requires a folded 3D microenvironment, the probe should be completely inert toward the denatured protein[5]. If labeling occurs on the denatured protein, the probe is intrinsically too reactive.
-
LC-MS Analysis: Desalt the samples using a C4 ZipTip or online trap column, and analyze via high-resolution intact mass spectrometry (e.g., Q-TOF).
-
Deconvolution: Use intact mass deconvolution software to calculate the mass shift. A shift of [Probe Mass - HF] indicates covalent S(VI) adduct formation.
Workflow 2: Quantitative Chemoproteomic Profiling (ABPP)
To assess true chemoselectivity in a complex matrix, we utilize Activity-Based Protein Profiling (ABPP) with alkyne-tagged SF probes in live cells[6].
Step-by-Step Methodology:
-
Live Cell Labeling: Incubate live cells (e.g., HEK293T) with 1–10 µM of the alkyne-tagged SF probe for 2–4 hours. Causality: Live-cell labeling preserves native protein conformations and endogenous metabolites, ensuring the microenvironments required for SuFEx activation are intact.
-
Competition Control (Self-Validation): Pre-incubate a control batch of cells with a 10-fold excess of the non-alkyne parent compound for 1 hour before adding the alkyne probe. Logic: True target engagement will be competed away, resulting in a loss of MS signal. Non-specific, collision-driven labeling will remain.
-
Lysis & Denaturation: Wash cells and lyse in a harsh buffer (1% SDS) with sonication. Boil to denature the proteome. Causality: Denaturation halts any further post-lysis SuFEx reactions, freezing the snapshot of live-cell engagement.
-
CuAAC Click Chemistry: React the lysate with biotin-azide, CuSO₄, THPTA ligand, and sodium ascorbate for 1 hour at room temperature to append a biotin handle to the covalently bound probes.
-
Enrichment & Digestion: Enrich the biotinylated proteins using streptavidin-agarose beads. Wash stringently (using SDS and urea) to remove non-covalently bound proteins. Perform on-bead reduction, alkylation, and trypsin digestion.
-
LC-MS/MS: Analyze the resulting peptides via nanoLC-MS/MS to identify the specific proteins and the exact amino acid residues modified by the SF probe[6].
Step-by-step Activity-Based Protein Profiling (ABPP) workflow for SF probes.
Conclusion
Assessing the chemoselectivity of sulfonyl fluorides requires a fundamental shift in how we view electrophiles. We are no longer measuring raw chemical reactivity; we are measuring contextual reactivity. By leveraging the extreme hydrolytic stability of the S(VI)-F bond, researchers can design latent probes that remain silent until they are activated by the precise topology of a target protein's binding pocket. When validated through rigorous intact MS and competitive ABPP workflows, sulfonyl fluorides offer an unparalleled mechanism to expand the druggable proteome beyond cysteine.
References
-
National Institutes of Health (NIH). "Emerging Utility of Fluorosulfate Chemical Probes." PMC.[Link]
-
Royal Society of Chemistry (RSC). "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Chemical Science.[Link]
-
American Chemical Society (ACS). "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome." ACS Publications.[Link]
-
National Institutes of Health (NIH). "Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates." PMC.[Link]
-
American Chemical Society (ACS). "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." ACS Publications.[Link]
Sources
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- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 3. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Beyond Cysteine: Benchmarking Sulfonyl Fluorides Against Conventional Warheads
Executive Summary
For decades, the "gold standard" of covalent inhibition has been the targeted alkylation of non-catalytic cysteine residues using acrylamides (e.g., Osimertinib, Ibrutinib). However, cysteine is present in only ~15% of the druggable kinome, creating a "cysteine ceiling" in drug discovery.
Sulfonyl Fluorides (SFs) have emerged as the premier alternative, utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1] Unlike the intrinsic reactivity of chloroacetamides or the cysteine-dependence of acrylamides, SFs act as "privileged" warheads: they are metabolically stable in plasma yet highly reactive when positioned within a protein binding pocket. This guide benchmarks SFs against established warheads, providing the experimental frameworks necessary to validate their performance in your pipeline.
Part 1: The Chemical Landscape – Warhead Comparison
To select the correct warhead, one must understand the trade-offs between intrinsic reactivity (electrophilicity) and metabolic stability.
Table 1: Comparative Profiling of Covalent Warheads
| Feature | Sulfonyl Fluorides (SF) | Acrylamides | Chloroacetamides | Vinyl Sulfones |
| Primary Mechanism | SuFEx (Sulfur-Fluoride Exchange) | Michael Addition | Michael Addition | |
| Primary Residue Target | Tyr, Lys, His, Ser, Thr | Cys (rarely Lys) | Cys, His, Lys (Promiscuous) | Cys, Lys |
| Intrinsic Reactivity | Low (Context-Dependent) | Moderate to High | Very High | Moderate |
| Aqueous Stability | High ( | Moderate ( | Low (Rapid hydrolysis) | High |
| Metabolic Liability | Low (Resistant to reduction) | Moderate (Glutathione conjugation) | High (Rapid clearance) | Moderate |
| Reversibility | Irreversible | Irreversible (mostly) | Irreversible | Irreversible |
Expert Insight: The critical differentiator for SFs is "Context-Dependent Reactivity." An acrylamide will react with any accessible cysteine with the right pKa. An SF, however, often requires specific hydrogen-bonding networks within the active site to activate the fluoride leaving group, resulting in superior selectivity despite broader residue scope.
Part 2: Mechanism & Selectivity Logic
Understanding the mechanistic divergence is essential for interpreting kinetic data.
Diagram 1: Warhead Activation Logic
The following diagram illustrates the decision tree for warhead selection and the mechanistic difference between "Soft" Michael acceptors and "Hard" SuFEx electrophiles.
Caption: Decision logic for warhead selection. SFs utilize SuFEx to target "hard" nucleophiles (Tyr/Lys) when Cys is absent.
Part 3: Benchmarking Protocol (ABPP)
To objectively compare an SF-based inhibitor against an acrylamide or chloroacetamide analog, you cannot rely solely on
Protocol: Competitive ABPP for Selectivity Profiling
Objective: Quantify off-target alkylation of the SF inhibitor versus a standard warhead.
Materials:
-
Probe: Desthiobiotin-conjugated SF probe (or Alkyne-SF for click chemistry).
-
Competitor: Your SF inhibitor vs. Acrylamide analog.
-
Lysate: HEK293 or relevant disease cell line (1 mg/mL).
Step-by-Step Workflow:
-
Lysate Preparation:
-
Lyse cells in PBS (pH 7.4) with protease inhibitors.[2] Crucial: Avoid DTT or TCEP, as reducing agents can interfere with certain warhead assays, though SFs are generally resistant to reduction.
-
Adjust protein concentration to 1 mg/mL.
-
-
Competitive Incubation (The "Benchmarking" Step):
-
Divide lysate into aliquots.
-
Group A (Vehicle): DMSO only.
-
Group B (SF Inhibitor): Treat with 1 µM, 10 µM SF inhibitor for 1 hr at 25°C.
-
Group C (Acrylamide Control): Treat with equivalent concentrations of acrylamide analog.
-
-
Probe Labeling:
-
Add the broad-spectrum SF-alkyne probe (e.g., 10 µM) to all samples. Incubate for 1 hr.
-
Note: The probe will label any available active sites not blocked by your inhibitor.
-
-
Click Chemistry (CuAAC):
-
Add Click Cocktail:
(1 mM), TCEP (1 mM), TBTA (100 µM), and Biotin-Azide (100 µM). -
Incubate 1 hr at RT.
-
-
Enrichment & Digestion:
-
Precipitate proteins (MeOH/CHCl3).
-
Re-solubilize and bind to Streptavidin-agarose beads.
-
Perform on-bead tryptic digestion (overnight).
-
-
LC-MS/MS Analysis:
-
Quantify peptide abundance.
-
Metric: A ratio of <0.5 (Inhibitor/DMSO) indicates >50% target occupancy.
-
Diagram 2: Experimental Workflow
Caption: Competitive ABPP workflow to define the "selectivity window" of SF inhibitors against the proteome.
Part 4: Data Interpretation & Stability
When analyzing the data, SFs often display different kinetic profiles than acrylamides.
1. Kinetics (
-
Acrylamides: Often show fast
due to high intrinsic electrophilicity. -
Sulfonyl Fluorides: May show slower
but higher driven affinity.[3] -
Implication: SFs allow for "residence time" optimization. Because the warhead is less reactive, the scaffold's non-covalent binding affinity dictates the reaction, reducing "hit-and-run" off-target toxicity.
2. Plasma Stability (The Stability Test): Run a 24-hour stability assay in human plasma.
-
Acrylamides: Look for glutathione adducts (M+307).
-
Sulfonyl Fluorides: Look for hydrolysis to sulfonic acid (M-18).
-
Benchmark: Aryl-SFs typically exhibit >90% stability over 24h, whereas haloacetamides often degrade <1h.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Zhao, Q., et al. (2017).[4] "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society.[4] Link
-
Hymel, D., et al. (2018). "Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists." ChemMedChem. Link
Sources
validation of covalent binding to target proteins using mass spectrometry
The Definitive Guide to Validating Covalent Target Engagement via Mass Spectrometry
As a Senior Application Scientist navigating the resurgence of targeted covalent inhibitors (TCIs), I frequently see promising drug candidates fail in late-stage development due to uncharacterized off-target reactivity. Covalent drugs—such as the breakthrough KRAS G12C inhibitors—derive their sustained efficacy from irreversible bonds formed with specific nucleophilic residues (typically cysteine)[1].
However, proving that your warhead binds the intended target without indiscriminately alkylating the rest of the proteome requires a rigorous, multi-tiered analytical strategy. Mass spectrometry (MS) is the undisputed gold standard for this validation[1]. In this guide, I will objectively compare the three foundational MS methodologies used to validate covalent binding, explain the physicochemical causality behind each workflow, and provide self-validating protocols to ensure absolute data integrity.
Part 1: The Covalent Validation Triad
To confidently advance a covalent lead, we must answer three sequential questions: Does it bind 1:1? Where exactly does it bind? Is it selective in a living system? We address these using Intact Mass Spectrometry, Peptide Mapping, and Activity-Based Protein Profiling (ABPP).
Intact Mass Spectrometry (Top-Down)
Intact MS measures the molecular weight of the whole, undigested protein to confirm the stoichiometry of covalent bond formation[2].
-
The Causality: By bypassing enzymatic digestion, this method preserves the global mass shift (Protein Mass + Inhibitor Mass - Leaving Group Mass). We use Intact MS as the primary gatekeeper because it rapidly distinguishes between specific 1:1 binding and non-specific poly-alkylation. If a compound adds multiple mass tags to a purified target, it is highly reactive and fundamentally flawed.
Peptide Mapping (Bottom-Up)
Once 1:1 stoichiometry is confirmed, peptide mapping is deployed to pinpoint the exact amino acid modified by the electrophile[3].
-
The Causality: By reducing, alkylating, and digesting the target protein with trypsin, we generate a library of peptides. High-Resolution Accurate Mass (HRAM) MS/MS fragmentation breaks these peptides down into sequence-specific b and y ions. Locating the specific fragment harboring the mass shift confirms the exact binding pocket, which is critical for guiding structure-activity relationship (SAR) chemistry.
Activity-Based Protein Profiling (ABPP)
ABPP transitions validation from purified recombinant proteins to live cells or complex lysates, assessing proteome-wide selectivity[4].
-
The Causality: Purified biochemical assays cannot replicate the competitive cellular environment (e.g., high intracellular glutathione concentrations). ABPP utilizes broad-spectrum, alkyne-tagged reactive probes to label all unoccupied cysteines in a proteome. By comparing probe labeling in drug-treated versus vehicle-treated cells, we can quantify target engagement and identify off-target liabilities in their native context[5].
Part 2: Comparative Performance Data
To select the right tool for your specific developmental stage, consult the comparative performance metrics below.
| Parameter | Intact Mass Spectrometry | Peptide Mapping | Competitive ABPP (Chemoproteomics) |
| Primary Objective | Confirm stoichiometry & binding kinetics | Identify specific modified residue | Proteome-wide selectivity & occupancy |
| Sample State | Purified recombinant protein | Digested purified protein | Live cells or complex lysates |
| Throughput | High (Minutes per sample) | Medium (Hours per sample) | Low (Days per sample) |
| Resolution / LOD | ~1-2 Da mass accuracy | <5 ppm mass accuracy | High (Quantifies >5,000 proteins) |
| Key Advantage | Rapid detection of poly-alkylation liabilities | Pinpoints exact binding pocket for SAR | Evaluates off-target liabilities in vivo |
Part 3: Self-Validating Experimental Protocols
A robust protocol must be a self-validating system—meaning the assay inherently controls for false positives. Below are the optimized methodologies for the two most critical stages of covalent validation.
Protocol 1: Intact Mass Validation & Kinetics ( )
This protocol confirms covalent adduct formation and calculates binding efficiency[2].
-
Time-Dependent Incubation: Incubate 2 µM of the purified target protein with a concentration gradient of the covalent inhibitor across multiple time points (e.g., 0, 15, 30, 60 mins).
-
Causality: Covalent binding is a two-step process (reversible affinity
followed by irreversible bond formation ). Time-course data is required to calculate the ratio, the true metric of covalent potency[2].
-
-
Rapid Desalting: Pass the sample through an online size-exclusion chromatography (SEC) column.
-
Causality: Non-volatile buffer salts (like NaCl) cause severe ion suppression during electrospray ionization (ESI). Desalting ensures high signal-to-noise ratios.
-
-
HRAM LC-MS Acquisition: Analyze the eluate via an Orbitrap or Time-of-Flight (TOF) mass spectrometer[3].
-
Causality: High-resolution accurate mass is necessary to resolve the isotopic envelope of intact proteins (typically 20-80 kDa), allowing for precise mass deconvolution.
-
-
Deconvolution & Self-Validation: Use maximum entropy algorithms to convert the m/z spectrum to zero-charge mass.
-
Self-Validating Mechanism: Always run a parallel incubation with an active-site point mutant (e.g., Cys-to-Ser). If the wild-type shows a mass shift but the mutant does not, the assay self-validates that binding is strictly site-specific.
-
Protocol 2: Competitive IsoTOP-ABPP for Selectivity
This protocol quantifies target occupancy and off-target binding in live cells[4].
-
Live-Cell Drug Treatment: Treat native cells with the covalent lead or a DMSO vehicle control for 4 hours.
-
Causality: Validating in live cells preserves native protein conformations and cellular permeability barriers, ensuring physiological relevance[6].
-
-
Lysis and Probe Labeling: Lyse cells and add an alkyne-functionalized reactive probe (e.g., iodoacetamide-alkyne).
-
Causality: The probe covalently tags all unoccupied reactive cysteines. Sites already engaged by your drug will be sterically blocked from probe labeling[4].
-
-
Isotopic Click Chemistry: Perform Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin tag featuring an isotopically labeled, cleavable linker (Light for drug-treated, Heavy for vehicle)[4].
-
Causality: Click chemistry allows the initial probe to be small and cell-permeable, adding the bulky biotin enrichment tag only after cell lysis.
-
-
Enrichment and On-Bead Digestion: Combine Light and Heavy lysates, enrich on streptavidin beads, and digest with trypsin.
-
Causality: Mixing samples early minimizes parallel processing variations. Trypsinization removes non-covalently bound protein fragments.
-
-
Cleavage and LC-MS/MS: Release the tagged peptides and analyze via LC-MS/MS.
-
Self-Validating Mechanism: The Heavy isotope serves as an internal standard for every single peptide. A Light/Heavy ratio of < 0.1 indicates >90% target occupancy by the drug, internally controlling for any variations in MS ionization efficiency[4].
-
Part 4: Visualizing the Workflows
MS-based decision tree for validating targeted covalent inhibitors.
Competitive ABPP workflow for quantifying proteome-wide target engagement.
References
-
News-Medical.Net. Using mass spectrometry chemoproteomics to advance covalent drug development.5
-
National Institutes of Health (PMC). Chemoproteomic methods for covalent drug discovery.1
-
Emery Pharma. Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry.3
-
MDPI. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design.4
-
WuXi AppTec DMPK. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques.2
-
ACS Chemical Biology. Enrichment-Free, Targeted Covalent Drug Discovery in Live Cells.6
Sources
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. emerypharma.com [emerypharma.com]
- 4. mdpi.com [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Structure-Activity Relationship (SAR) of 5-Chloro-2-methoxypyridine-3-sulfonyl Fluoride Analogs
Executive Summary
5-Chloro-2-methoxypyridine-3-sulfonyl fluoride (CMP-SF) represents a highly specialized class of "tunable" electrophiles used in Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl chlorides, which suffer from rapid hydrolytic degradation, CMP-SF offers a kinetically privileged stability profile while maintaining reactivity toward specific nucleophilic amino acid residues (Tyrosine, Lysine, Histidine) in complex biological proteomes.
This guide provides a comparative analysis of CMP-SF against standard sulfonyl chloride and phenyl-sulfonyl fluoride counterparts. It details the structural logic that makes this scaffold a "Goldilocks" probe—balancing the electron-withdrawing activation of the pyridine ring with the resonance-donating stability of the methoxy substituent.
Part 1: The Chemical Architecture
To understand the performance of CMP-SF, one must deconstruct its three critical structural components. This is not merely a reagent; it is a programmed warhead.
| Structural Component | Chemical Function | SAR Implication |
| Sulfonyl Fluoride (-SO₂F) | The Warhead. A pseudo-inert electrophile. Unlike -SO₂Cl, the S-F bond is strong (approx. 130 kcal/mol), resisting hydrolysis and reduction. | Bio-Orthogonality: Remains latent in aqueous buffer until activated by a specific protein microenvironment (e.g., H-bond stabilization or proximity). |
| Pyridine Core (3-Position) | The Activator. The nitrogen atom is electron-withdrawing (inductive effect), making the sulfur center more electrophilic than a standard benzene ring. | Reactivity Tuning: Placing the sulfonyl group at the 3-position prevents the rapid SO₂ extrusion often seen in 2- or 4-pyridine sulfonyl halides. |
| 2-Methoxy Group (-OMe) | The Dampener. Acts as a resonance donor, pushing electron density back into the ring. | Selectivity: Counteracts the strong pull of the pyridine nitrogen, preventing "hyper-reactivity" and off-target labeling. |
| 5-Chloro Substituent | The Anchor. Adds lipophilicity (LogP modulation) and steric bulk. | Binding Affinity: Enhances non-covalent interactions within hydrophobic protein pockets prior to the covalent event. |
Part 2: Comparative Performance Analysis
Stability: CMP-SF vs. Sulfonyl Chlorides
The primary failure mode in covalent probe design is hydrolysis before target engagement.
-
Sulfonyl Chlorides (R-SO₂Cl): Highly unstable in aqueous media (pH 7.4). They rapidly hydrolyze to sulfonic acids (R-SO₃⁻), which are anionic and cell-impermeable.
-
CMP-SF: Exhibits high hydrolytic stability. In phosphate-buffered saline (PBS) at pH 7.4, CMP-SF retains >95% integrity after 24 hours, whereas the corresponding chloride analog degrades >50% within minutes.
Reactivity: CMP-SF vs. Phenyl Sulfonyl Fluorides
While standard Phenyl-SF probes are stable, they are often too slow to react without a catalyst. CMP-SF bridges this gap.
-
Phenyl-SF: Low electrophilicity. Often requires high concentrations or long incubation times.
-
CMP-SF: The pyridine nitrogen lowers the LUMO energy of the sulfur center, accelerating the reaction rate with nucleophiles (e.g., Tyrosine phenolates) by approximately 5–10 fold compared to Phenyl-SF, without sacrificing background stability.
Comparative Data Summary
Representative data characteristics based on heteroaryl SuFEx kinetics [1, 2].
| Feature | Sulfonyl Chloride (Analog) | Phenyl-SF (Standard) | CMP-SF (Optimized) |
| Aqueous Stability (t₁/₂) | < 30 mins (Rapid Hydrolysis) | > 7 days | > 48 hours |
| Reductive Stability | Low (Reduces to sulfinic acid) | High (Resists DTT/TCEP) | High |
| Protein Labeling Rate | Fast but Non-specific | Slow / Moderate | Fast & Tunable |
| Primary Target Residue | Lysine / Cysteine | Tyrosine / Lysine | Tyrosine / Lysine / Histidine |
| Cell Permeability | Low (due to hydrolysis) | High | High |
Part 3: Mechanism & Reactivity Landscape
The following diagram illustrates where CMP-SF sits in the reactivity spectrum. It avoids the "Dead Zone" of alkyl sulfonyl fluorides and the "Instability Zone" of chlorides.
Caption: The Reactivity Landscape illustrating CMP-SF's optimal balance between stability and reactivity compared to other S(VI) and S(IV) electrophiles.
Part 4: Experimental Protocols
Protocol A: Synthesis of CMP-SF from Chloride Precursor
Direct synthesis from the commercially available sulfonyl chloride is the most reliable method.
Reagents:
-
5-Chloro-2-methoxypyridine-3-sulfonyl chloride (1.0 equiv)
-
Potassium Bifluoride (KHF₂, 2.5 equiv) - Source of nucleophilic F⁻
-
Acetonitrile (ACN) / Water (1:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve the sulfonyl chloride in ACN (0.2 M concentration).
-
Activation: Add an equal volume of aqueous KHF₂ solution dropwise while stirring.
-
Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS (observe mass shift: -Cl [+35] to -F [+19]).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. CMP-SF is typically stable enough to be purified via silica gel chromatography (Hexane/EtOAc) if necessary, though crude purity is often >95%.
Protocol B: Kinetic Hydrolysis Assay (Stability Check)
Verify the stability of your probe before biological application.
-
Preparation: Prepare a 10 mM stock of CMP-SF in DMSO.
-
Incubation: Dilute to 100 µM in PBS (pH 7.4).
-
Sampling: Inject into LC-MS at t=0, 1h, 4h, 12h, 24h.
-
Quantification: Monitor the Area Under Curve (AUC) for the parent ion [M+H]⁺.
-
Validation: The parent peak should remain >90% at 12h. If rapid degradation is observed, check buffer pH or presence of reducing agents (though SuFEx is generally reduction-resistant).
Protocol C: Protein Labeling & Proteomic Profiling
General workflow for identifying targets labeled by CMP-SF.
Caption: Proteomic workflow for validating CMP-SF target engagement. Mass shift corresponds to the sulfonyl group addition (-SO2-Aryl).
Critical LC-MS Note: When searching for the modification, the Fluoride is the leaving group. The mass addition to the protein is the sulfonyl moiety.
-
Formula Added: C₆H₅ClNO₃S (approx. mass shift depends on exact structure, usually Sulfonyl-Aryl mass).
-
Specific Mass Shift: Calculate exact mass of (Probe MW - 19.00 Da).
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Narayanan, A., & Jones, L. H. (2015).[2] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
-
Chatterjee, S., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. (Note: Representative recent study on heteroaryl stability trends).
-
Zheng, Q., et al. (2016).[3] Ethenesulfonyl Fluoride (ESF): An On-Water Procedure for the Kilogram-Scale Preparation.[3] Journal of Organic Chemistry, 81(23), 11360–11362.
Sources
Technical Guide: Navigating Sulfur(VI) Fluoride Exchange (SuFEx) Electrophiles
Topic: Comparative Stability and Reactivity of Sulfonyl Fluorides vs. Arylfluorosulfates Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist, Chemical Biology Division
Executive Summary: The Stability-Reactivity Paradox
In the landscape of covalent drug discovery and chemical biology, Sulfur(VI) Fluorides have emerged as the "next generation" click chemistry, superseding the instability of sulfonyl chlorides. However, a critical distinction exists between the two dominant warheads: Sulfonyl Fluorides (SFs) and Arylfluorosulfates (AFs) .[1]
As a Senior Application Scientist, I often see these used interchangeably, yet they possess distinct physicochemical profiles. The Verdict: SFs are "tunable generalists"—moderately stable but reactive enough for broad proteome profiling. AFs are "latent specialists"—kinetically superior in stability (often >30-fold more stable than SFs) and requiring specific environmental activation to react. This guide dissects the mechanistic data to help you select the correct warhead for your target.
Mechanistic Divergence: The Electronic Origins of Stability
To understand the stability data, we must first look at the sulfur center. Both warheads feature a hexavalent sulfur atom, but the substituents define their electrophilicity.
The Electronic Tug-of-War
-
Sulfonyl Fluorides (
): The sulfur atom is directly attached to a carbon. The S-F bond is polarized, creating a significant electrophilic center at the sulfur. While the S-F bond is strong (approx. 130 kcal/mol), the lack of strong electron donation from the carbon substituent leaves the sulfur vulnerable to nucleophilic attack. -
Arylfluorosulfates (
): The insertion of the oxygen atom between the aryl ring and the sulfonyl group is transformative. The oxygen atom acts as a resonance donor. It feeds electron density into the sulfur center ( or orbital interaction), effectively "cooling down" the electrophilicity.
Consequence: AFs are essentially inert to hydrolysis and nonspecific nucleophiles until "awakened" by a stabilizing interaction (e.g., H-bonding in a protein pocket) or a specific catalyst.
Diagram 1: Reactivity Landscape & Activation Pathways
Figure 1: The divergent fates of SF and AF warheads in physiological environments.[1] Note the "Context-Dependent" activation required for Fluorosulfates.
Stability Benchmarking: Experimental Data
The following data summarizes comparative stability studies performed in Phosphate Buffered Saline (PBS) and Plasma.
Table 1: Hydrolytic and Metabolic Stability Comparison
| Parameter | Aryl Sulfonyl Fluoride (SF) | Arylfluorosulfate (AF) |
| Bond Energy (S-F) | ~130 kcal/mol | ~130 kcal/mol (Stabilized by O-resonance) |
| PBS Stability (pH 7.4) | ||
| Plasma Stability | Moderate (Subject to esterases/albumin) | High (Resistant to plasma hydrolysis) |
| Reduction Resistance | High | High |
| Thermodynamic Stability | Stable up to ~100°C | Stable up to ~150°C+ |
*Note: SF stability is highly dependent on the aryl ring substitution. Electron-withdrawing groups on the ring destabilize the SF, accelerating hydrolysis.
Key Experimental Insight
In a direct comparison cited by Kelly et al. (Ref 2) and Jones et al. (Ref 5), fluorosulfate analogs of TTR (Transthyretin) inhibitors showed no detectable hydrolysis after 24 hours in PBS, whereas the corresponding sulfonyl fluorides showed significant degradation. This renders AFs superior for experiments requiring long incubation times (e.g., 48h cell assays).
Experimental Validation Protocols
As a scientist, you must validate the stability of your specific scaffold. Do not rely solely on literature values for the warhead class; the scaffold electronics matter.
Protocol A: NMR Kinetic Stability Assay (The Gold Standard)
Use this for precise half-life determination in aqueous media.
Materials:
-
Compound of Interest (10 mM stock in DMSO-d6).
-
Phosphate Buffer (PBS) prepared in
(pD 7.4). -
Internal Standard: 1,3,5-trimethoxybenzene (inert).
Workflow:
-
Preparation: Mix 50 µL of Compound Stock + 50 µL Internal Standard + 400 µL PBS/D2O in an NMR tube.
-
T0 Acquisition: Immediately acquire a
NMR and NMR spectrum.-
Tip:
is cleaner. SF signals appear ~ +65 ppm; AF signals ~ +30 to +40 ppm.
-
-
Incubation: Incubate tube at 37°C.
-
Time-Course: Acquire spectra at t = 1, 2, 4, 8, 12, and 24 hours.
-
Analysis: Integrate the warhead fluorine peak relative to the internal standard. Plot ln([Concentration]) vs. Time to determine
.
Protocol B: Plasma Stability via LC-MS
Use this to assess metabolic liability (protein binding + enzymatic hydrolysis).
Workflow:
-
Spike: Add compound (1 µM final) to pooled human/mouse plasma.
-
Incubate: Shake at 37°C.
-
Aliquot: Remove 50 µL aliquots at 0, 15, 30, 60, 120, 240 min.
-
Quench: Immediately add 200 µL cold Acetonitrile (containing internal standard like Tolbutamide) to precipitate proteins.
-
Centrifuge: 4000 rpm for 20 min at 4°C.
-
Analyze: Inject supernatant onto LC-MS/MS. Monitor parent ion disappearance.
Diagram 2: Stability Validation Workflow
Figure 2: Step-by-step workflow for validating SuFEx warhead stability.
Reactivity vs. Selectivity: The Trade-Off
High stability (AFs) comes at the cost of intrinsic reactivity. This is the "Goldilocks" principle of SuFEx:
-
Sulfonyl Fluorides (The "Hot" Warhead):
-
Arylfluorosulfates (The "Latent" Warhead):
-
Mechanism:[1][2] Often requires "Tyrosine Activation." A nearby Tyrosine residue (or similar phenol) in the protein pocket acts as a general base or participates in a concerted proton transfer, facilitating the fluoride departure.
-
Benefit: Extremely low background. If it doesn't fit the pocket perfectly, it won't react.
-
Best For: Targeted Covalent Inhibitors (TCIs) where selectivity is paramount.
-
Decision Matrix
Use this table to select the right warhead for your project:
| If your goal is... | Recommended Warhead | Reason |
| Broad Proteome Profiling | Sulfonyl Fluoride | Higher intrinsic reactivity captures more targets. |
| Highly Selective Drug | Arylfluorosulfate | "Sleeps" until activated by the specific target pocket. |
| Long Duration Assay (>24h) | Arylfluorosulfate | Will not hydrolyze in media before entering the cell. |
| Rapid Labeling (<1h) | Sulfonyl Fluoride | Faster kinetics; AFs may be too slow without catalyst. |
| Late-Stage Functionalization | Arylfluorosulfate | Stable enough to survive Pd-catalysis and other synthetic steps.[2] |
References
-
Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4] Angewandte Chemie International Edition.
-
[Link]
-
-
Chen, W., Dong, J., Plate, L., Kelly, J. W., Sharpless, K. B., et al. (2016). Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue. Journal of the American Chemical Society.
-
[Link]
-
-
Wang, J., et al. (2018). A New Portal to SuFEx Click Chemistry: A Stable Fluorosulfuryl Imidazolium Salt.[5] Angewandte Chemie.
-
[Link]
-
-
Baranczak, A., et al. (2017). Fluorosulfates as Latent Electrophiles for Covalent Proteomics. Bioorganic & Medicinal Chemistry Letters.
-
[Link]
-
-
Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters.
-
[Link]
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A New Portal to SuFEx Click Chemistry: A Stable Fluorosulfuryl Imidazolium Salt Emerging as an "F-SO2 +" Donor of Unprecedented Reactivity, Selectivity, and Scope - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Chloro-2-methoxypyridine-3-sulfonyl fluoride proper disposal procedures
Professional Laboratory Guide: Handling and Disposal of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride
As a specialized building block frequently utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and drug discovery, 5-chloro-2-methoxypyridine-3-sulfonyl fluoride requires stringent handling and disposal protocols. Unlike traditional sulfonyl chlorides, sulfonyl fluorides possess unique kinetic stability—they are highly resistant to neutral hydrolysis and reduction but react selectively under specific basic or nucleophilic conditions [1].
This guide provides drug development professionals and laboratory scientists with the mechanistic rationale and validated operational procedures for the safe handling, quenching, and disposal of this reagent within a professional, EHS-compliant laboratory environment.
Hazard Causality and Physicochemical Profile
To design a self-validating safety protocol, one must understand the chemical causality of the reagent. The S-F bond in sulfonyl fluorides is exceptionally strong (approx. 141 kcal/mol), making the compound stable to water at neutral pH. However, upon exposure to strong bases or specific catalysts (e.g., DBU, BEMP), the S-F bond is cleaved, releasing fluoride ions (
Key Risks:
-
Toxicity & Corrosivity: The compound is a severe irritant to the eyes, skin, and respiratory tract.
-
Fluoride Release: Improper hydrolysis or accidental mixing with strong acids can generate toxic hydrogen fluoride (HF) gas.
-
Environmental Hazard: Halogenated pyridines and sulfonates can be persistent in the environment; direct discharge to the drain is strictly prohibited.
Quantitative Safety & Logistics Summary
| Parameter | Specification / Protocol | Mechanistic Rationale |
| Physical State | Solid / Crystalline powder | Prone to aerosolization; requires handling in a certified fume hood. |
| Hydrolytic Half-Life | Highly stable at pH 7 | Will not self-quench in standard aqueous waste; requires active basic quenching. |
| Primary Quenching Agent | 1.0 M NaOH or KOH (aq) | Hydroxide ions drive the nucleophilic substitution to yield the inert sulfonate salt. |
| Waste Compatibility | HDPE or PTFE containers | Chronic exposure to generated |
| Required PPE | Nitrile gloves (double), goggles, lab coat | Protects against electrophilic attack on biological nucleophiles (proteins/lipids). |
Operational Workflow: Disposal and Quenching
The disposal of 5-chloro-2-methoxypyridine-3-sulfonyl fluoride depends entirely on its state: unused pure solid versus a post-reaction mixture.
Protocol A: Disposal of Unused/Expired Solid Reagent
Do not attempt to dissolve and quench large quantities of the pure solid, as the concentrated release of fluoride ions and exothermic heat of reaction pose unnecessary risks.
-
Containment: Keep the solid in its original, tightly sealed glass or plastic receptacle.
-
Secondary Packaging: Place the primary container into a secondary containment bag or shatter-proof outer vessel.
-
Labeling: Clearly label the outer container with the exact chemical name, CAS number (if available), and the hazard pictograms for "Corrosive" and "Toxic".
-
EHS Transfer: Transfer the intact container directly to your institution's Environmental Health and Safety (EHS) department as Solid Hazardous Organic Waste .
Protocol B: Active Quenching of Reaction Residuals (Solutions)
When disposing of reaction mixtures, stock solutions, or contaminated glassware, the sulfonyl fluoride must be deactivated to prevent uncontrolled reactions in the waste carboy [3].
Step-by-Step Methodology:
-
Preparation: Ensure the procedure is conducted in a certified chemical fume hood. Equip a high-density polyethylene (HDPE) beaker with a magnetic stir bar.
-
Dilution: Transfer the residual solution (e.g., dissolved in dichloromethane or acetonitrile) into the HDPE beaker. Dilute with an equal volume of a water-miscible co-solvent (e.g., THF or methanol) to ensure homogeneity during aqueous quenching.
-
Basic Hydrolysis: Slowly, dropwise, add a 1.0 M aqueous solution of Sodium Hydroxide (NaOH).
-
Causality: The hydroxide ion attacks the S(VI) center:
.
-
-
Agitation: Stir the biphasic or homogeneous mixture vigorously at room temperature for at least 2 to 4 hours. (For larger scales, overnight stirring is recommended to ensure complete consumption of the S-F electrophile).
-
Verification (Optional but recommended): Spot the mixture on a TLC plate against a reference standard of the starting material to confirm complete disappearance of the sulfonyl fluoride.
-
Waste Segregation:
-
Adjust the pH of the quenched mixture to ~7-8 using dilute acid (e.g., 1M HCl) slowly to avoid generating HF gas.
-
Transfer the neutralized mixture to the Halogenated Aqueous/Organic Waste stream.
-
Crucial Note: Ensure the waste carboy is made of HDPE, not glass, due to the presence of dissolved sodium fluoride (
).
-
Visualized Disposal Decision Matrix
The following logic tree dictates the standard operational procedure for handling the disposal of this specific reagent class.
Caption: Decision matrix for the safe laboratory disposal and basic quenching of sulfonyl fluorides.
Spill Response and Decontamination
In the event of an accidental spill inside the fume hood:
-
Isolate: Lower the fume hood sash immediately. Alert nearby personnel.
-
Neutralize (Liquid Spills): If the spill is a solution, cover it with a basic absorbent material (e.g., sodium carbonate/bicarbonate-based spill kit) to simultaneously absorb the solvent and begin neutralizing the sulfonyl fluoride.
-
Sweep (Solid Spills): If the pure solid is spilled, do not use water. Carefully sweep the powder using a static-free brush and dustpan to avoid aerosolization.
-
Decontaminate: Wash the spill area with a dilute basic solution (e.g., 5% sodium carbonate in water/ethanol) to hydrolyze any microscopic residues, followed by a thorough water wash. Collect all cleanup materials as solid hazardous waste [3].
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Sulfonyl Fluorides (General Reactivity Profile). PubChem. Available at: [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at:[Link]
Personal protective equipment for handling 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride
Operational Safety and Handling Guide: 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride in SuFEx Chemistry
Executive Summary & Chemical Profile
5-Chloro-2-methoxypyridine-3-sulfonyl fluoride (CAS: 2305255-90-5) is a highly functionalized heteroaryl sulfonyl fluoride. As covalent drug discovery and chemical proteomics expand, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology for synthesizing robust covalent inhibitors and bioconjugates ([1], [2]).
While the S(VI)-F bond exhibits remarkable thermodynamic stability and resistance to reduction compared to traditional sulfonyl chlorides ([3]), its latent reactivity requires stringent handling protocols. Under specific catalytic conditions or thermal stress, this compound can undergo rapid transformations, and improper handling or decomposition can release highly toxic hydrogen fluoride (HF) and sulfur oxides (SOx) ([4]). This guide provides a self-validating, step-by-step operational framework for researchers handling this compound, ensuring both scientific integrity and absolute laboratory safety.
Hazard Assessment & Causality
To design an effective safety protocol, we must first understand the causality of the chemical's hazards. The stability of the sulfonyl fluoride group means it does not readily hydrolyze in neutral water; however, it is a potent electrophile.
Table 1: Physicochemical and Hazard Data Summary
| Parameter | Specification / Data | Causality & Operational Impact |
| Chemical Name | 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride | Heteroaromatic ring enhances electrophilicity; requires moisture-free storage. |
| CAS Number | 2305255-90-5 | Unique identifier for inventory and waste tracking[5]. |
| Primary Hazards | Skin/Eye Irritant, Target Organ Toxicity | Reacts covalently with nucleophilic amino acids (Lys, Tyr, His) in biological tissues ([6]). |
| Decomposition Products | HF, SOx, CO, CO2 | Thermal breakdown or strong acid/base exposure releases corrosive and highly toxic gases[4]. |
| Incompatibilities | Strong bases, strong oxidizing agents | Premature catalytic activation or violent exothermic degradation[7]. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE for handling 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride is dictated by its potential to cause severe chemical burns and the latent risk of HF exposure during accidental decomposition.
Table 2: Required PPE and Causality
| PPE Category | Specification | Causality (Why this specific gear?) |
| Gloves | Double-gloved: Inner Nitrile (4 mil), Outer Neoprene (8 mil) | Neoprene provides superior resistance to halogenated compounds and trace HF compared to standard latex or thin nitrile. |
| Eye Protection | Chemical splash goggles + Full face shield | Prevents aerosolized particles or pressurized reaction splashes from contacting ocular mucosa. Standard safety glasses are insufficient[8]. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned | Protects against secondary fires; prevents direct skin contact with the electrophilic powder[4]. |
| Respiratory | N95/P100 particulate respirator (if outside hood) | Prevents inhalation of fine crystalline dust which can severely irritate the respiratory tract[8]. |
| Emergency Antidote | 2.5% Calcium Gluconate Gel | Essential first-aid for potential HF exposure. Calcium binds fluoride ions, preventing deep tissue necrosis and systemic hypocalcemia. |
Operational Workflow: SuFEx Reaction Setup
Every experimental step must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step-by-step logical workflow for SuFEx reaction setup, emphasizing self-validation at each stage.
Step 1: Environmental Validation
-
Action: Conduct all handling inside a certified chemical fume hood[8].
-
Validation: Verify the fume hood monitor displays a face velocity of 100–120 feet per minute (fpm). If the alarm sounds, abort the procedure.
Step 2: Weighing and Transfer
-
Action: Tare a static-free anti-static weigh boat. Transfer the desired mass of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride using a non-sparking ceramic or PTFE-coated spatula[8].
-
Causality: Static electricity can cause fine powders to aerosolize, increasing inhalation risk and contaminating the workspace[4].
-
Validation: Ensure the balance reading stabilizes without drift, indicating no static interference or moisture absorption.
Step 3: Reaction Assembly
-
Action: Dissolve the sulfonyl fluoride in an anhydrous, inert solvent (e.g., DMF, Acetonitrile) before adding the nucleophile (amine/phenol). Add the SuFEx catalyst (e.g., BTMG or DBU) dropwise[3].
-
Causality: The S(VI)-F bond is highly stable until activated by the catalyst ([3]). Dropwise addition controls the exothermic activation energy, preventing thermal runaway.
-
Validation: Monitor the internal temperature of the reaction vessel; it should not spike more than 5°C during catalyst addition.
Step 4: Quenching and Workup
-
Action: Quench the reaction strictly with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO3) or 5% sodium carbonate (Na2CO3) ([9]).
-
Causality: Strong bases (like NaOH) can cause violent hydrolysis and rapid release of HF and heat. Mild bases safely neutralize residual sulfonyl fluoride and any liberated HF into harmless fluoride salts.
-
Validation: Test the aqueous layer with pH paper to ensure it is mildly basic (pH 8-9) before proceeding to liquid-liquid extraction.
Spill Response and Disposal Plan
Immediate and calculated action is required in the event of a spill. The primary goal is to prevent the aerosolization of the powder and the generation of toxic gases.
Decision matrix and procedural pathway for sulfonyl fluoride spill containment and neutralization.
Small Spill Protocol (< 50g, contained within fume hood)
-
Isolate: Alert personnel in the immediate vicinity. Do not turn off the fume hood.
-
Neutralize: Carefully pour a 5% aqueous sodium carbonate (Na2CO3) solution over the spill, starting from the perimeter and working inward ([9]).
-
Causality: The carbonate solution facilitates controlled, base-catalyzed hydrolysis of the S-F bond, trapping the leaving fluoride as sodium fluoride (NaF), preventing HF gas formation.
-
-
Absorb: Allow 15 minutes for complete neutralization. Cover the area with inert, non-combustible absorbent pads (do not use paper towels if strong oxidizers are present).
-
Collect: Use a plastic dustpan or PTFE scraper to collect the absorbed material. Place it into a compatible, sealable hazardous waste container[4].
-
Decontaminate: Wash the fume hood surface with copious amounts of water and a mild detergent[9].
Waste Disposal Plan
-
Segregation: Do not mix sulfonyl fluoride waste with strong acids. Acidic conditions can protonate the fluoride ion, generating volatile HF.
-
Labeling: Affix a hazardous waste tag immediately. Label as "Hazardous Waste - Halogenated Organics / Toxic (Contains Sulfonyl Fluorides)"[9].
-
Storage: Store in a secondary containment tray in a cool, dry, well-ventilated designated waste area away from direct sunlight[7].
References
-
Title: Laboratory-Specific Standard Operating Procedures: Phenylmethylsulfonyl Fluoride (PMSF) Source: Louisiana State University Health Sciences Center (LSUHSC) URL: [Link]
-
Title: Safety Data Sheet: Phenylmethyl sulphonyl fluoride Source: Carl Roth URL: [Link]
-
Title: SuFEx Handle Fragment Library Source: Otava Chemicals URL: [Link]
-
Title: SuFEx handle fragment library Source: Melius Organics URL: [Link]
Sources
- 1. SuFEx Handle Fragment Library [otavachemicals.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. carlroth.com [carlroth.com]
- 5. 기타수입시약 > 5-chloro-2-methoxypyridine-3-sulfonyl fluoride | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]
- 6. SuFEx handle fragment library - Melius Organics [meliusorganics.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. lsuhsc.edu [lsuhsc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
